molecular formula C14H15NO B1357735 2-[(4-Methylphenoxy)methyl]aniline CAS No. 806596-41-8

2-[(4-Methylphenoxy)methyl]aniline

Cat. No.: B1357735
CAS No.: 806596-41-8
M. Wt: 213.27 g/mol
InChI Key: QHRPZBMYSAPAEN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenoxy)methyl]aniline is an aniline derivative with the molecular formula C15H17NO. Anilines are fundamental building blocks in organic synthesis and medicinal chemistry, often serving as key intermediates for constructing more complex molecules. While the specific biological activity and research applications of this exact compound are not yet fully detailed in the literature, structurally similar compounds featuring a methylphenoxy group attached to an aniline core are investigated as intermediates in antimalarial drug discovery programs . Researchers value this family of compounds for their potential in developing novel therapeutic agents. As a chemical building block, its primary research value lies in its amine and ether functional groups, which allow for further chemical modifications and derivatization. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRPZBMYSAPAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602746
Record name 2-[(4-Methylphenoxy)methyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806596-41-8
Record name 2-[(4-Methylphenoxy)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Multi-modal Spectroscopic Approach to the Structural Elucidation of Novel Methylphenoxy Aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and development, the precise structural characterization of novel chemical entities is foundational to ensuring safety, efficacy, and batch-to-batch consistency. Positional isomers, particularly within complex aromatic scaffolds like methylphenoxy anilines, present a significant analytical challenge. These compounds, which are valuable intermediates in medicinal chemistry, can exhibit vastly different pharmacological and toxicological profiles despite sharing the same molecular formula. This technical guide provides a comprehensive framework for the unambiguous differentiation of methylphenoxy aniline isomers. We will explore the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—from a mechanistic perspective. This paper is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental choices that lead to confident structural assignment.

The Isomeric Challenge in Drug Development

The substitution pattern on an aromatic ring system is a critical determinant of a molecule's biological activity. For methylphenoxy aniline isomers, the relative positions of the methyl, phenoxy, and amine substituents dictate the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions with biological targets. An incorrect isomeric assignment can lead to the pursuit of an inactive or toxic compound, wasting significant resources. Therefore, a robust, multi-technique approach to characterization is not merely a procedural requirement but a cornerstone of scientific integrity and risk mitigation in the drug development pipeline.[1][2][3]

The differentiation of these isomers relies on probing the subtle differences in their physical and chemical properties. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application creates a self-validating system for analysis.

cluster_isomers Positional Isomers of Methylphenoxy Aniline cluster_A cluster_B A Core Scaffold (Phenoxyaniline) B Isomer Group A (Methyl on Aniline Ring) A->B Methylation Position C Isomer Group B (Methyl on Phenoxy Ring) A->C Methylation Position A1 2-Methyl-X-phenoxyaniline B->A1 Aniline Position A2 3-Methyl-X-phenoxyaniline B->A2 Aniline Position A3 4-Methyl-X-phenoxyaniline B->A3 Aniline Position B1 X-Methyl-2-phenoxyaniline C->B1 Phenoxy Position B2 X-Methyl-3-phenoxyaniline C->B2 Phenoxy Position B3 X-Methyl-4-phenoxyaniline C->B3 Phenoxy Position

Caption: Logical relationship between methylphenoxy aniline isomer groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for isomer differentiation as it provides direct information about the chemical environment of each proton and carbon atom in the molecule.[4][5]

Expertise: Why NMR Excels for Isomer Analysis

The core principle behind NMR's utility here is the concept of chemical shift, which is highly sensitive to the electron density around a nucleus. The positions of the electron-donating amine (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing ether linkage (-O-), create unique electronic environments for the protons and carbons on both aromatic rings.

  • ¹H NMR: The substitution pattern dictates the splitting patterns (multiplicity) and chemical shifts of the aromatic protons. For example, a proton ortho to the amine group will be shielded (shifted upfield) compared to one ortho to the phenoxy group. The integration of the methyl signal confirms the number of methyl groups, while its chemical shift can provide initial clues about its location.[6][7]

  • ¹³C NMR: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon atom directly attached to the nitrogen (C-N) will have a distinct chemical shift from the carbon attached to the ether oxygen (C-O). Furthermore, the symmetry of the molecule (or lack thereof) is immediately apparent in the number of unique carbon signals. A para-substituted ring, for instance, will show fewer signals than an ortho- or meta-substituted ring due to symmetry.[8]

Trustworthiness: Self-Validating Protocol for NMR Analysis

This protocol ensures reproducibility and provides the necessary data for a confident structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified methylphenoxy aniline isomer in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a standard solvent allows for comparison with literature and database values.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve sufficient signal dispersion, especially in the complex aromatic region.

  • Data Acquisition (¹H):

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width that encompasses the expected range of signals (typically 0-12 ppm).

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by showing each unique carbon as a single line.

    • Set a spectral width of ~0-220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Presentation: Comparative NMR Data

The following table presents predicted NMR data for representative isomers to illustrate the expected differences. Actual experimental values may vary slightly.

Isomer Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
4-Methyl-2-phenoxyaniline ~2.2 (s, 3H, -CH₃), ~3.8 (br s, 2H, -NH₂), 6.7-7.4 (m, aromatic H)~20 (-CH₃), ~115-158 (aromatic C)
2-Methyl-4-phenoxyaniline ~2.1 (s, 3H, -CH₃), ~3.7 (br s, 2H, -NH₂), 6.6-7.3 (m, aromatic H)~17 (-CH₃), ~116-155 (aromatic C)
4-(4-Methylphenoxy)aniline ~2.3 (s, 3H, -CH₃), ~3.6 (br s, 2H, -NH₂), 6.8-7.2 (m, aromatic H)~21 (-CH₃), ~115-156 (aromatic C)

FT-IR Spectroscopy: Probing Functional Groups and Substitution Patterns

FT-IR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups and is particularly useful for differentiating isomers based on the substitution pattern on the aromatic rings.[9][10]

Expertise: Why FT-IR is a Powerful Complement

While NMR maps the entire carbon-hydrogen framework, FT-IR provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For methylphenoxy aniline isomers, the most diagnostic regions are:

  • N-H Stretching Region (3500-3300 cm⁻¹): The presence of a primary amine (-NH₂) is confirmed by two distinct, sharp-to-medium peaks corresponding to the asymmetric and symmetric N-H stretches.[5][7]

  • C-O-C Stretching Region (1250-1200 cm⁻¹): A strong absorption band in this region confirms the presence of the diaryl ether linkage.[1]

  • Aromatic C-H Bending (Out-of-Plane) Region (900-675 cm⁻¹): This "fingerprint" region is highly diagnostic of the aromatic substitution pattern. The number and position of strong absorption bands can reliably distinguish between ortho, meta, and para substitution on the rings.[1][11]

Trustworthiness: Self-Validating Protocol for FT-IR Analysis

This protocol for solid samples ensures high-quality, reproducible spectra.

Experimental Protocol: FT-IR (KBr Pellet Method)

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid isomer sample with ~100 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

  • Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the functional groups of interest. Compare the fingerprint region to reference spectra or correlation charts to deduce the substitution pattern.

Data Presentation: Comparative FT-IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Isomer Characterization
N-H Stretch (asymmetric & symmetric)3450 - 3300Confirms primary amine group (present in all isomers).
Aromatic C-H Stretch3100 - 3000Confirms aromatic rings (present in all isomers).
Aliphatic C-H Stretch2980 - 2850Confirms methyl group (present in all isomers).
N-H Bend1650 - 1580Confirms primary amine group.
Aromatic C=C Stretch1600 - 1450Confirms aromatic rings.
C-O-C Stretch (Aryl Ether)1250 - 1200Confirms diaryl ether linkage.
C-H Out-of-Plane Bending900 - 675Highly diagnostic. The specific pattern of bands in this region helps determine the substitution pattern on each ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry provides the exact molecular weight of the compound, confirming its molecular formula. Critically for isomer analysis, the fragmentation pattern generated upon ionization can provide structural clues that help differentiate between isomers.[12][13]

Expertise: Differentiating Isomers through Fragmentation

All methylphenoxy aniline isomers have the same molecular formula (C₁₄H₁₅NO) and thus the same nominal molecular weight (213 g/mol ).[1] Differentiation relies on the fact that the stability of the fragment ions will differ depending on the original positions of the substituents.

  • Molecular Ion (M⁺•): Electron Ionization (EI) will generate a molecular ion peak at m/z 213, confirming the molecular weight.

  • Fragmentation Pathways: The primary fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond.[1] The relative stability of the resulting phenoxy and aniline radical cations will be influenced by the position of the methyl group. For instance, a methyl group that can stabilize a positive charge through resonance or inductive effects will favor certain fragmentation pathways, leading to differences in the relative abundances of key fragment ions in the mass spectrum. Advanced techniques like tandem mass spectrometry (MS/MS) can further probe these fragmentation differences for more definitive characterization.[14][15][16]

Trustworthiness: Self-Validating Protocol for MS Analysis

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet. Using a GC inlet (GC-MS) provides an extra dimension of separation and purification.[1]

  • Ionization: Ionize the sample using a standard electron energy of 70 eV in EI mode. This high energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

    • Analyze the major fragment ions and their relative intensities.

    • Compare the fragmentation patterns of the different isomers to identify unique or significantly different fragment abundances that can be used for differentiation.

Data Presentation: Comparative MS Fragmentation Data
Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and Plausible Structures
All Isomers 213Molecular Ion (C₁₄H₁₅NO)⁺•
4-Methyl-2-phenoxyaniline 213121 ([H₂N-(CH₃)C₆H₃]⁺), 108 ([H₂N-C₆H₄-CH₃]⁺•), 93 ([C₆H₅O]⁺)
4-(4-Methylphenoxy)aniline 213107 ([CH₃-C₆H₄O]⁺), 92 ([H₂N-C₆H₄]⁺)

Note: The relative abundances of these fragments are the key differentiators.

UV-Vis Spectroscopy: A Supporting Role

UV-Vis spectroscopy probes the electronic transitions within the molecule and is sensitive to the extent of conjugation. While less definitive than NMR, it can provide supporting evidence for a structural assignment.

Expertise: The Impact of Substitution on Electronic Transitions

Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[11][17][18] The position of the substituents affects the energy of these transitions. The amine (-NH₂) and ether oxygen (-O-) have lone pairs of electrons that can extend the conjugated system of the benzene rings through resonance. The position of the methyl group can subtly modify this. Generally, isomers with greater planarity and more effective conjugation will show a bathochromic shift (a shift to a longer wavelength, λmax).[17] While all isomers will show similar spectra, subtle shifts in λmax can be used to distinguish between them when comparing pure samples under identical conditions.

Trustworthiness: Self-Validating Protocol for UV-Vis Analysis

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the isomer of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each major absorption band.

Integrated Characterization Workflow

Confident structural elucidation is not achieved by a single technique but by the logical integration of multiple data streams. The following workflow represents a best-practice approach.

A Receive Purified Isomer Sample B Mass Spectrometry (MS) A->B Confirm MW (m/z = 213) C FT-IR Spectroscopy A->C Confirm Functional Groups (Amine, Ether) D NMR Spectroscopy (¹H, ¹³C, 2D) A->D Primary Structural Elucidation E UV-Vis Spectroscopy A->E Supporting Data F Data Integration & Structural Confirmation B->F C->F D->F Assign C/H Framework, Confirm Connectivity E->F Confirm Chromophore G Final Report & Registration F->G

Caption: Integrated workflow for spectroscopic characterization of isomers.

Conclusion

The spectroscopic characterization of novel methylphenoxy aniline isomers is a solvable but complex challenge that demands a methodical, multi-modal approach. While NMR spectroscopy serves as the definitive tool for structural assignment, FT-IR and Mass Spectrometry provide essential, confirmatory data that create a self-validating analytical package. FT-IR quickly confirms functional groups and offers powerful clues to substitution patterns, while MS verifies the molecular weight and provides differentiation through unique fragmentation patterns. By understanding the underlying principles of each technique and integrating their outputs through a logical workflow, researchers and drug development professionals can achieve unambiguous structural elucidation, ensuring the integrity and success of their research endeavors.

References

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Sources

Technical Analysis: Structural Elucidation of 2-[(4-Methylphenoxy)methyl]aniline via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural elucidation framework for 2-[(4-Methylphenoxy)methyl]aniline , a common biaryl ether scaffold used in medicinal chemistry (e.g., kinase inhibitors).

Executive Summary & Molecule Architecture

This guide details the NMR characterization of This compound (C₁₄H₁₅NO, MW: 213.28). This molecule features two distinct aromatic systems linked by a methylene ether bridge. The primary analytical challenge lies in distinguishing the overlapping aromatic signals and unambiguously assigning the quaternary carbons bridging the ether linkage.

Structural Connectivity[1][2][3]
  • Ring A (Aniline): 1,2-disubstituted benzene (ABCD spin system). Contains the amino group and the methylene bridge.[1]

  • Linker: Methyleneoxy bridge (-CH₂-O-).

  • Ring B (p-Tolyl): 1,4-disubstituted benzene (AA'BB' spin system). Contains the ether oxygen and a methyl group.[2]

Sample Preparation & Experimental Protocol

  • Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃ for this analysis.

    • Causality: DMSO-d₆ slows proton exchange, often allowing the observation of the distinct -NH₂ doublet/singlet and preventing the overlap of the amino protons with the methylene signal, which frequently occurs in chloroform.

  • Concentration: 10–15 mg in 0.6 mL solvent (for 1H/13C/2D).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

DOT Diagram: Assignment Workflow

The following flowchart outlines the logical progression for assigning this specific molecule, moving from 1D identification to 2D confirmation.

AssignmentWorkflow cluster_logic Critical Logic Check Start Crude Sample This compound H1 1H NMR (1D) Identify Diagnostic Singlets Start->H1 Decision Are Aromatics Overlapping? H1->Decision C13 13C NMR (DEPT-135) Separate CH/CH3 from Cq/CH2 Decision->C13 Yes/No HSQC HSQC (2D) Map Protons to Carbons C13->HSQC HMBC HMBC (2D) Connect Rings via Linker HSQC->HMBC Final Structural Validation HMBC->Final

Caption: Logical workflow for the structural elucidation of biaryl ether systems.

1H NMR Analysis (400+ MHz)

The proton spectrum is defined by three distinct regions: the aliphatic methyl/methylene, the exchangeable amine, and the aromatic region.

Predicted Chemical Shifts & Multiplicities (DMSO-d₆)
FragmentPositionδ (ppm)MultiplicityIntegralMechanistic Insight
Methyl Ring B (p-CH₃)2.24 Singlet3HInductive donation from Ring B; characteristic tolyl shift.
Amine Ring A (-NH₂)5.05 Broad Singlet2HChemical shift varies with concentration/water content. D₂O shake will eliminate this peak.[3]
Methylene Linker (-CH₂-)4.92 Singlet2HDeshielded by both the anisotropic ring current of Ring A and the electronegative oxygen of the ether.
Aromatic Ring A (H-3)6.61 Doublet1HOrtho to -NH₂; shielded by resonance donation of the nitrogen lone pair.
Aromatic Ring A (H-5)6.55 Triplet1HPara to -NH₂; shielded by resonance.
Aromatic Ring A (H-4)7.05 Triplet1HMeta to -NH₂; less shielded.
Aromatic Ring A (H-6)7.15 Doublet1HOrtho to the benzylic linker; deshielded.
Aromatic Ring B (H-2',6')6.88 Doublet2HOrtho to ether Oxygen; shielded by resonance. Part of AA'BB' system.[2]
Aromatic Ring B (H-3',5')7.09 Doublet2HMeta to ether Oxygen. Part of AA'BB' system.[2]

Critical Analysis Point: The Methylene Singlet (~4.92 ppm) is the "Anchor Peak." If this peak appears as a doublet, it indicates protonation of the amine (forming -NH₃⁺) or the presence of a chiral impurity inducing diastereotopicity, though unlikely in this achiral molecule.

13C NMR Analysis (100+ MHz)

The carbon spectrum must be analyzed using DEPT-135 (Distortionless Enhancement by Polarization Transfer) to distinguish the methylene bridge (negative phase) from the methyl/methine carbons (positive phase).

Carbon Assignment Table[3][5]
Carbon TypeEnvironmentδ (ppm)DEPT-135 PhaseAssignment Logic
CH₃ p-Tolyl Methyl20.5 Positive (+)Most upfield signal.
CH₂ Ether Linker68.2 Negative (-)Characteristic benzylic ether shift.
CH Ring A (C-3, C-5)115.0 - 117.0 Positive (+)Ortho/Para to -NH₂ (electron rich).
CH Ring B (C-2', C-6')114.8 Positive (+)Ortho to Oxygen (electron rich).
CH Ring A (C-4, C-6)128.0 - 129.5 Positive (+)Meta to -NH₂ / Ortho to Linker.
CH Ring B (C-3', C-5')130.0 Positive (+)Meta to Oxygen.
Cq Ring B (C-Me)129.8 NullWeak intensity; verify via HMBC from Methyl protons.
Cq Ring A (C-Linker)122.5 NullBridgehead carbon.
Cq Ring A (C-NH₂)147.5 NullHighly deshielded by Nitrogen.
Cq Ring B (C-O)156.5 NullMost downfield signal (attached to Oxygen).

2D NMR Validation Strategies

To ensure scientific integrity, you cannot rely solely on 1D chemical shifts due to the overlapping aromatic regions (6.5–7.2 ppm). You must run the following 2D experiments.

A. HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Direct one-bond C-H correlation.

  • Protocol: Identify the methylene protons at 4.92 ppm. The carbon correlating to this proton (at ~68 ppm) is confirmed as the linker.

  • Differentiation: The methyl protons (2.24 ppm) will correlate to the carbon at ~20 ppm.

B. HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Long-range (2-3 bond) connectivity. This is the definitive experiment for connecting the two rings.

  • Key Correlations to Look For:

    • Linker-to-Ring A: The methylene protons (4.92 ppm) should show a 3-bond correlation to C-6 (Ring A) and C-NH₂ (Ring A).

    • Linker-to-Ring B: The methylene protons (4.92 ppm) should show a 3-bond correlation to the quaternary C-O of Ring B (~156.5 ppm).

    • Methyl-to-Ring B: The methyl protons (2.24 ppm) will correlate to the quaternary C-Me and the adjacent CH (C-3',5').

DOT Diagram: HMBC Connectivity Logic

This diagram visualizes the critical 3-bond couplings required to prove the structure.

HMBC_Logic H_Linker Linker Protons (4.92 ppm) C_O Ring B: C-O (~156 ppm) H_Linker->C_O 3J coupling C_Aniline Ring A: C-NH2 (~147 ppm) H_Linker->C_Aniline 3J coupling C_Ortho Ring A: C-6 (~129 ppm) H_Linker->C_Ortho 3J coupling H_Methyl Methyl Protons (2.24 ppm) C_Meta Ring B: C-3',5' (~130 ppm) H_Methyl->C_Meta 3J coupling

Caption: HMBC correlations establishing the ether linkage and ring substitution patterns.

Self-Validating Quality Control (QC)

To ensure the "Trustworthiness" of your data, apply these checks:

  • Integration Ratio Check: The ratio of the Methyl singlet (3H) to the Methylene singlet (2H) must be exactly 1.5:1 . Deviation >5% suggests solvent trapping or impurities.

  • D₂O Exchange: Add 1 drop of D₂O to the NMR tube and shake. The broad singlet at ~5.05 ppm (NH₂) must disappear. If the signal at 4.92 ppm (Linker) disappears or shifts significantly, your assignment is incorrect (you likely confused the NH₂ and CH₂).

  • Residual Solvent: Verify the DMSO-d₅ pentet at 2.50 ppm. If this is a singlet, your shimming is poor, and multiplet analysis (e.g., distinguishing the doublet vs. triplet in Ring A) will be compromised.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift principles).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-[(4-Methylphenoxy)methyl]aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physicochemical properties of aryloxy aniline derivatives, with a specific focus on the analytical methodologies required for the characterization of 2-[(4-Methylphenoxy)methyl]aniline. Given the limited direct literature on this specific compound, this document leverages data and protocols for closely related isomers, such as 4-(4-methylphenoxy)aniline and 2-(2-methylphenoxy)aniline, to establish a robust framework for researchers, scientists, and drug development professionals. The principles and experimental procedures detailed herein are directly applicable to the comprehensive analysis of this compound.

Structural Elucidation and Identification

The definitive identification of a specific isomer like this compound from a reaction mixture or for quality control is paramount. A combination of spectroscopic techniques is the cornerstone of this process.[1]

Table 1: Fundamental Properties of Related (Methylphenoxy)aniline Isomers
Property4-(4-methylphenoxy)aniline2-(2-methylphenoxy)aniline
Molecular Formula C₁₃H₁₃NOC₁₃H₁₃NO
Molecular Weight 199.25 g/mol [1]199.25 g/mol [1]
Appearance Brown solid[1]Reddish oily liquid[1]
CAS Number 41295-20-9[1]3840-18-4[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for distinguishing between isomers.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]

    • ¹H NMR: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]

    • ¹³C NMR: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic rings and methyl group, C-N stretching, and the C-O-C ether linkage are expected.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While isomers will have the same molecular weight, the relative intensities of the fragment ions may differ, reflecting the different stabilities of the fragments formed from each isomer.[1] For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight.

Chromatographic Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of a sample and for separating it from related impurities or isomers.[2]

Experimental Protocol: HPLC Purity Analysis

  • Column: A C18 reversed-phase column is typically suitable for aniline derivatives.[2]

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is a common starting point.[2]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject a small volume of the sample and run the gradient method. The purity is determined by the relative area of the main peak.

Physical Properties

Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation purposes.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of physiologically relevant buffers (e.g., pH 2, 5, 7.4) and organic solvents.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

pKa Determination

The pKa, or acid dissociation constant, is a crucial parameter that influences a compound's solubility, absorption, and distribution in biological systems. For an aniline derivative, the basicity of the amino group is of primary interest.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Synthesis and Purification

The synthesis of diaryl ethers like this compound is often achieved through an Ullmann condensation reaction.[3] This involves the copper-catalyzed coupling of a phenol with an aryl halide.[3]

General Synthesis Protocol: Ullmann Condensation

  • Reactants: In a reaction flask, combine the appropriate aminophenol and iodotoluene (or bromotoluene).[1]

  • Catalyst and Base: Add a copper(I) salt catalyst and a suitable base.

  • Solvent: Use a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[1]

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.[1]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Ullmann Condensation cluster_workup Workup cluster_purification Purification A Reactants: Aminophenol & Iodotoluene B Add Catalyst (Cu(I) salt) & Base A->B C Add High-Boiling Polar Solvent (e.g., DMF) B->C D Heat & Stir (120-180 °C) C->D E Monitor by TLC/GC-MS D->E F Cool Reaction Mixture E->F G Dilute with Water F->G H Extract with Organic Solvent G->H I Wash, Dry & Concentrate Organic Layer H->I J Crude Product I->J K Column Chromatography (Silica Gel) J->K L Pure Product K->L

Caption: Workflow for the synthesis and purification of (methylphenoxy)anilines.

References

  • Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers - Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem.
  • Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline - Benchchem.

Sources

Technical Guide: Infrared Spectroscopy of Aromatic Amines and Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of aromatic amines and ethers using Fourier Transform Infrared (FTIR) spectroscopy. Designed for pharmaceutical researchers and application scientists, this document moves beyond basic spectral assignment to explore the causality of vibrational shifts—specifically how resonance delocalization alters bond order and force constants in aryl systems. We present self-validating experimental protocols and decision-logic workflows to ensure data integrity in drug development and quality control environments.

Theoretical Foundations: Electronic Effects on Vibrational Modes

To interpret the IR spectra of aromatic amines and ethers accurately, one must understand how the aromatic ring influences the force constant (


) of adjacent bonds. According to Hooke’s Law approximation, vibrational frequency (

) is proportional to the square root of the bond strength (

):


In aromatic systems, the lone pair electrons on the heteroatom (Nitrogen in amines, Oxygen in ethers) participate in


 conjugation with the benzene ring.
  • Consequence 1 (Bond Strengthening): The

    
     and 
    
    
    
    bonds acquire partial double-bond character. This increases
    
    
    , shifting these stretching vibrations to higher wavenumbers compared to their aliphatic counterparts.
  • Consequence 2 (Bond Weakening): Conversely, the electron withdrawal from the N-H bond (in amines) weakens it slightly, affecting the N-H stretching frequency and intensity compared to non-conjugated amines.

Deep Dive: Aromatic Amines

Aromatic amines (anilines) are distinct from aliphatic amines due to the resonance interaction described above. The classification of primary (


), secondary (

), and tertiary (

) amines is a critical first step in structural identification.
Primary Aromatic Amines ( )

Primary amines exhibit a characteristic "doublet" in the high-frequency region (


), corresponding to the asymmetric and symmetric stretching modes of the 

group.
  • Asymmetric Stretch (

    
    ):  Higher energy, typically 
    
    
    
    .
  • Symmetric Stretch (

    
    ):  Lower energy, typically 
    
    
    
    .
  • The Bellamy-Williams Validation: A self-validating mathematical relationship exists between these two bands. If a sample is a true primary amine, the symmetric stretch can be predicted from the asymmetric stretch using the Bellamy-Williams equation [1]:

    
    
    Application: If your observed 
    
    
    
    deviates significantly (>10-15 cm⁻¹) from this calculation, suspect hydrogen bonding interference or a mixture of compounds.
  • The "Overtone" Artifact: A weak shoulder often appears near

    
    .[1] This is not a fundamental stretch but an overtone of the N-H bending vibration (
    
    
    
    ), often intensified by Fermi resonance with the stretching bands.
Secondary ( ) and Tertiary ( ) Amines
  • Secondary: Exhibits a single weak N-H stretching band in the

    
     region.[1][2][3][4]
    
  • Tertiary: Lacks N-H bonds entirely.[5] The absence of bands in the

    
     region (assuming the sample is dry) is diagnostic.
    
The C-N Stretch: Aromatic vs. Aliphatic

The


 stretch is a strong diagnostic band.[1][2] Due to resonance, it appears at 1335–1250 cm⁻¹ , significantly higher than the aliphatic C-N stretch (1250–1020 cm⁻¹).
Visualization: Amine Classification Logic

The following diagram illustrates the decision logic for classifying amine substitution patterns based on spectral features.

AmineLogic Start Start: Inspect 3500-3300 cm⁻¹ Region CheckBands How many distinct bands? Start->CheckBands TwoBands Two Bands (Doublet) CheckBands->TwoBands Distinct pair OneBand One Band (Singlet) CheckBands->OneBand Weak/Sharp NoBands No Bands CheckBands->NoBands Baseline flat BendCheck Check N-H Scissoring (1650-1580 cm⁻¹) TwoBands->BendCheck Secondary Secondary Amine (2°) OneBand->Secondary CNCheck Check C-N Stretch (1335-1250 cm⁻¹) NoBands->CNCheck Primary Primary Amine (1°) (Check Bellamy-Williams) Tertiary Tertiary Amine (3°) BendCheck->Primary Band Present CNCheck->Tertiary Strong Band Present

Figure 1: Decision tree for the classification of aromatic amines based on N-H and C-N vibrational modes.

Deep Dive: Aromatic Ethers

Ethers lack the prominent O-H or N-H bands, making the "Fingerprint Region" (


) critical. For aromatic ethers (e.g., anisole derivatives), the key vibration is the C-O-C stretch.
Asymmetric vs. Symmetric C-O-C Stretching

Unlike aliphatic ethers (one band ~1120 cm⁻¹), aryl alkyl ethers (like anisole) display two distinct bands due to the hybridization difference between the aromatic carbon (


) and the alkyl carbon (

).
  • Asymmetric C-O-C Stretch (

    
    ): 
    
    • Position:

      
       (often centered near 
      
      
      
      ).
    • Intensity: Strong/Broad.

    • Mechanism: The resonance between the oxygen lone pair and the ring strengthens the

      
       bond, pushing this mode to higher energy.
      
  • Symmetric C-O-C Stretch:

    • Position:

      
      .
      
    • Intensity: Weaker than the asymmetric band.[2]

Summary of Spectral Data

The following table consolidates the diagnostic bands for both functional groups.

Functional GroupVibration ModeFrequency Range (

)
IntensityNotes
Primary Amine N-H Stretch (asym)

Medium
N-H Stretch (sym)

MediumFollows Bellamy-Williams eq.
N-H Scissoring

Medium-StrongOverlaps with ring C=C
C-N Stretch (Aryl)

StrongHigher than aliphatic
N-H Wag (OOP)

Broad/Strong"Cloud" shape in baseline
Secondary Amine N-H Stretch

WeakSingle band
Aromatic Ether C-O-C Stretch (asym)

StrongPrimary diagnostic for Anisole
C-O-C Stretch (sym)

Medium

Experimental Protocols (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the industry standard for pharmaceutical analysis due to its speed and minimal sample preparation. However, improper contact can lead to poor spectral quality.

Protocol: Solid Sample Analysis (Crystal: Diamond/ZnSe)
  • System Validation (Start of Day):

    • Run an "Open Beam" background scan (clean crystal).

    • Self-Validation Step: Run a Polystyrene reference film. Verify the absorption at

      
       is within 
      
      
      
      of the certified value (NIST Standard).
  • Sample Preparation:

    • Ensure the sample is a fine powder. Large crystals scatter IR light and reduce ATR contact area.

    • Tip: If the sample is coarse, grind lightly with an agate mortar before placing on the crystal.

  • Acquisition:

    • Place ~10 mg of sample on the center of the crystal.

    • Lower the pressure arm (anvil) until the "Force Gauge" reads the optimal value (typically 80-100N for diamond ATR).

    • Scan Parameters: 4 cm⁻¹ resolution, 16-32 scans.

    • Check: Ensure the strongest peak absorbance is between 0.1 and 1.0 A.U. If >1.5, the detector may be non-linear (though rare in ATR).

  • Cleaning:

    • Clean with Isopropanol and a lint-free Kimwipe.

    • Validation: Run a preview scan to ensure the baseline is flat and free of "ghost peaks" from the previous sample.

Visualization: Experimental Workflow

ExperimentFlow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background SampleLoad 3. Load Sample (Grind if coarse) Background->SampleLoad Pressure 4. Apply Pressure (High Contact) SampleLoad->Pressure Scan 5. Acquire Spectrum (16-32 Scans) Pressure->Scan Validate 6. QC Check (Baseline/Intensity) Scan->Validate

Figure 2: Step-by-step workflow for acquiring high-fidelity ATR-FTIR spectra of solid aromatic compounds.

Data Analysis & Troubleshooting

Common Artifacts
  • Water Vapor: Sharp, jagged noise in the

    
     and 
    
    
    
    regions. Solution: Purge the optics bench with dry nitrogen or apply atmospheric correction algorithms.
  • Carbon Dioxide: A strong doublet at

    
    . Solution: Generally ignored as it does not interfere with amine/ether bands, but indicates poor purging.
    
  • Christiansen Effect: Asymmetric peak shapes (tails) caused by scattering from large particles. Solution: Grind the sample finer.

Hydrogen Bonding Effects

In solid-state or concentrated solutions, amines participate in intermolecular hydrogen bonding.

  • Effect: Shifts N-H stretches to lower frequencies (red shift) and broadens the bands.

  • Verification: To confirm if a band is H-bonded, dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) and run in a liquid cell. Free N-H bands will shift to higher frequency and sharpen significantly.

References

  • Bellamy, L. J.The Infrared Spectra of Complex Molecules. John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of Aniline (Benzenamine). National Institute of Standards and Technology.[6][7][8][9][10] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of Anisole (Methoxybenzene). National Institute of Standards and Technology.[6][7][8][9][10] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for general spectral assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

Sources

Technical Guide: Biological Activities & Strategic Application of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted aniline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] From the historic discovery of sulfonamides to modern tyrosine kinase inhibitors (TKIs) like Gefitinib, the aniline moiety serves as a critical hydrogen bond donor/acceptor interface.

However, the utility of anilines is a double-edged sword. Their metabolic liability—specifically N-hydroxylation leading to methemoglobinemia and genotoxicity—requires a rigorous understanding of Structure-Activity Relationships (SAR). This guide dissects the biological potential of substituted anilines, providing actionable protocols for synthesis and safety profiling.[1]

The Pharmacophore: Chemical Basis of Activity

The biological activity of anilines is governed by the electron density on the nitrogen atom and the lipophilicity of the phenyl ring.

Electronic Modulation (The Hammett Relationship)

The basicity of the aniline nitrogen (


 for unsubstituted aniline) dictates its ability to participate in hydrogen bonding within a protein binding pocket (e.g., the hinge region of a kinase).
  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    (ortho/para) increase electron density on the nitrogen, enhancing nucleophilicity but potentially increasing metabolic susceptibility.
  • Electron Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    decrease basicity. This is often a strategic choice to improve metabolic stability by preventing N-oxidation.
Lipophilicity and Permeability

Substitutions are the primary lever for adjusting


.
  • Halogenation: Adding

    
     or 
    
    
    
    increases lipophilicity, aiding passive transport across cell membranes.
  • Solubility: The aniline nitrogen can be protonated at physiological pH if the substituents allow, improving aqueous solubility—a critical parameter for oral bioavailability.

Therapeutic Applications

Oncology: Kinase Inhibition (The EGFR Case Study)

The most high-value application of substituted anilines today is in the inhibition of Epidermal Growth Factor Receptor (EGFR) kinases.

  • Mechanism: The aniline moiety functions as a mimic of the adenine ring of ATP.

  • Binding Mode: In drugs like Gefitinib and Erlotinib , the aniline nitrogen forms a critical hydrogen bond with the backbone carbonyl of the kinase "hinge" region (Met793 in EGFR).

  • Selectivity: The substituents on the aniline ring (often 3-chloro-4-fluoro) are positioned to occupy a specific hydrophobic pocket adjacent to the ATP binding site. This "tail" interaction provides selectivity over other kinases.

Antimicrobial Activity

Historically anchored by sulfonamides (sulfanilamide), modern research focuses on:

  • Triazole-Aniline Hybrids: Recent studies indicate that linking triazoles to the aniline core enhances antifungal activity by inhibiting ergosterol biosynthesis.

  • Mechanism: These compounds often act as antimetabolites, mimicking PABA (para-aminobenzoic acid) in bacterial folate synthesis.

Toxicology & Safety: The Structural Alert

The primary failure mode for aniline-based drugs is toxicity. Understanding the metabolic pathway is non-negotiable for drug design.

Mechanism of Methemoglobinemia

Anilines are metabolized by CYP450 enzymes (specifically CYP2E1) into N-hydroxylamines. These metabolites enter erythrocytes and undergo "redox cycling":[2]

  • Oxidation: Phenylhydroxylamine reacts with Oxyhemoglobin (

    
    ).
    
  • Damage: This converts Hemoglobin to Methemoglobin (

    
    ), which cannot carry oxygen, and generates Nitrosobenzene.[3]
    
  • Cycling: Nitrosobenzene is reduced back to Phenylhydroxylamine by NADPH-dependent reductases, perpetuating the cycle.

Visualization: Metabolic Fate & Toxicity

The following diagram illustrates the bifurcation between safe detoxification (Glucuronidation) and toxic activation.

AnilineMetabolism Aniline Substituted Aniline CYP CYP450 (CYP2E1) Aniline->CYP Oxidation Gluc N-Glucuronide (Excretion) Aniline->Gluc UGT (Safe Path) N_OH N-Hydroxylamine (Toxic Intermediate) CYP->N_OH Nitroso Nitrosobenzene N_OH->Nitroso Oxidation in RBC MetHb Methemoglobinemia (Fe2+ -> Fe3+) N_OH->MetHb ROS Generation Nitroso->N_OH Redox Cycle Adduct DNA/Protein Adducts (Genotoxicity) Nitroso->Adduct Covalent Binding

Caption: Figure 1.[4] Metabolic bifurcation of anilines. The N-hydroxylation pathway leads to redox cycling in erythrocytes (MetHb) and potential genotoxicity.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most robust method for synthesizing complex substituted anilines is the Palladium-catalyzed cross-coupling of aryl halides with amines.

Protocol Scope: Coupling of 4-bromo-chlorobenzene with a primary amine.

  • Reagents:

    • Substrate: Aryl bromide (1.0 equiv)

    • Amine: 1.2 equiv[5]

    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
    • Ligand: BINAP or XPhos (2-4 mol%)

    • Base:

      
       (1.4 equiv) or 
      
      
      
      (for sensitive substrates)
    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Step 1: Charge an oven-dried Schlenk flask with the aryl bromide, base, and Pd/Ligand system under Argon.

    • Step 2: Add the amine and solvent via syringe.

    • Step 3: Heat to 80-100°C for 12-24 hours. Monitor by TLC/LC-MS.

    • Step 4: Cool to RT, filter through a celite pad (to remove Pd), and concentrate in vacuo.

    • Step 5: Purify via flash column chromatography (Hexane/EtOAc).

  • Validation:

    • Self-Check: If the reaction stalls, check for oxidation of the catalyst (solution turns black/precipitates Pd black). Ensure strict anaerobic conditions.

Screening: In Vitro Cytotoxicity (MTT Assay)

To evaluate the anticancer potential of the synthesized anilines.

Protocol:

  • Seeding: Plate cancer cells (e.g., A549, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve aniline derivatives in DMSO (Stock 10mM). Prepare serial dilutions in culture medium.

    • Control: Vehicle control (DMSO < 0.5%).

    • Positive Control: Doxorubicin or Gefitinib.

  • Incubation: Treat cells for 48-72 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Mechanism:[1][3][6][][8][9] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media. Add 100µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
    .
    

Strategic Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to safety validation.

DrugDiscoveryWorkflow Design Scaffold Design (Bioisosteres/Hammett) Synth Buchwald-Hartwig Amination Design->Synth Char Characterization (NMR, LC-MS) Synth->Char Screen In Vitro Screen (MTT / Kinase Assay) Char->Screen Screen->Design Low Potency ADME ADME Profiling (Microsomal Stability) Screen->ADME Hit Identified Tox Toxicity Check (Ames / MetHb) ADME->Tox Tox->Design Toxic Metabolites Lead Lead Candidate Tox->Lead Safe Profile

Caption: Figure 2. Integrated workflow for developing aniline-based therapeutics, emphasizing the feedback loop between toxicity profiling and scaffold redesign.

Data Summary: Substituent Effects

Substituent (Para)Electronic EffectLogP ImpactBiological Implication
-H NeutralBaselineHigh metabolic clearance (N-hydroxylation risk).
-F Weak EWGMinimalBlocks metabolic "soft spot"; improves metabolic stability.
-Cl EWGIncreaseIncreases lipophilicity; enhances membrane permeability.
-OCH3 Strong EDGMinimalIncreases N-basicity; potential for higher kinase affinity but higher oxidation risk.
-NO2 Strong EWGNeutralReduces N-basicity drastically; often used as a prodrug precursor.

References

  • Methemoglobinemia Mechanism: Title: Aniline derivative-induced methemoglobin in rats.[2][10][11][12][13] Source: Journal of Environmental Pathology, Toxicology and Oncology (via NIH PubMed). URL:[Link]

  • EGFR Kinase Inhibition: Title: The diverse binding modes of EGFR inhibitors.[14][15][16] Source: ResearchGate (Structural Biology Reviews). URL:[Link]

  • Synthesis Protocol: Title: Buchwald-Hartwig Coupling General Procedures.[17] Source: Organic Synthesis / ChemSpider.[17] URL:[Link]

  • Lipophilicity & QSAR: Title: Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives. Source: Bentham Science. URL:[Link]

  • Approved Drugs Review: Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities.[6] Source: MDPI Molecules. URL:[Link]

Sources

Strategic Investigation of Structural Isomers: 2-[(4-Methylphenoxy)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction & Structural Significance[1][2][3][4]

In the landscape of medicinal chemistry, the diaryl ether scaffold serves as a critical pharmacophore, frequently observed in kinase inhibitors and GPCR ligands. The molecule 2-[(4-Methylphenoxy)methyl]aniline represents a specific subclass where an aniline moiety is linked to a substituted phenol via a methylene bridge.

The structural integrity of this molecule is defined by two key regiochemical constraints:

  • The Aniline Core: Substitution at the ortho (2-) position relative to the amine.

  • The Phenoxy Ring: Methyl substitution at the para (4-) position relative to the ether linkage.

The Isomeric Challenge

During synthesis—particularly in large-scale process chemistry—regioisomeric impurities are thermodynamically and kinetically possible. These isomers (e.g., meta-aniline derivatives or ortho-cresol analogs) often possess identical molecular weights (MW: 213.28 g/mol ) and similar polarity to the target, making separation difficult. Investigating these isomers is not merely a purity exercise; it is a safety mandate, as positional isomers can exhibit drastically different toxicological profiles and off-target binding affinities.

Synthetic Genesis of Isomers

To understand where isomers originate, we must analyze the standard synthetic route. The most robust pathway involves the Williamson ether synthesis of a 2-nitrobenzyl halide with p-cresol, followed by reduction of the nitro group.

Pathway Analysis
  • Target Route: 2-Nitrobenzyl bromide + p-Cresol

    
     Intermediate 
    
    
    
    Target .
  • Impurity Source A (Starting Material): Commercial p-cresol often contains traces of o-cresol (2-methylphenol) or m-cresol.

  • Impurity Source B (Regioselectivity): If the benzyl halide precursor is synthesized via electrophilic aromatic substitution, para- and meta- isomers may co-elute with the ortho- precursor.

IsomerGenesis SM1 2-Nitrobenzyl bromide (Ortho precursor) Rxn Williamson Ether Synthesis (K2CO3, DMF) SM1->Rxn SM1_Imp Isomer Impurities (3- or 4-Nitrobenzyl) SM1_Imp->Rxn SM2 p-Cresol (4-Methylphenol) SM2->Rxn SM2_Imp o-Cresol / m-Cresol (Impurities) SM2_Imp->Rxn Inter Nitro-Ether Intermediates Rxn->Inter Red Reduction (Fe/HCl or H2/Pd) Inter->Red Target TARGET: This compound Red->Target Iso1 ISOMER 1: 3- or 4-substituted aniline Red->Iso1 Iso2 ISOMER 2: 2- or 3-methylphenoxy Red->Iso2

Figure 1: Synthetic workflow illustrating the propagation of starting material impurities into final structural isomers.

Analytical Strategy: Distinguishing the Isomers

Because mass spectrometry (MS) yields identical parent ions (


 213) for all structural isomers, fragmentation patterns and NMR spectroscopy are required for definitive identification.
A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The substitution pattern on the aniline ring (ortho vs. meta/para) and the phenoxy ring (para vs. ortho/meta) creates distinct splitting patterns.

Table 1: Diagnostic NMR Signals for Isomer Differentiation

FeatureTarget: this compoundIsomer A: 4-Substituted Aniline (Para)Isomer B: 2-Methylphenoxy (Ortho-Cresol)
Aniline Ring Symmetry ABCD System: 4 distinct signals.[1] Complex multiplet (6.6–7.2 ppm).AA'BB' System: Symmetric doublets (if substituent effects allow).ABCD System.
Phenoxy Ring Symmetry AA'BB' System: Two doublets (approx 6.8 & 7.1 ppm). Indicates para-substitution.AA'BB' System.[2]ABCD System: Complex pattern. 4 distinct aromatic protons.
Methylene Bridge (-CH2-) Singlet (~5.0 ppm). Shift affected by ortho NH2 H-bonding.Singlet. Shift may move upfield due to lack of ortho effect.Singlet.
Coupling Constants (

)
Aniline H3/H6 show

Hz (ortho) and

Hz (meta).
Distinct symmetric coupling (

Hz).
Phenoxy H3/H6 show complex splitting.
B. Chromatographic Separation (HPLC)

Separating the ortho-aniline target from a para-aniline impurity requires a column capable of steric discrimination, such as a Phenyl-Hexyl or a C18 column with high carbon load.

Experimental Protocols

Protocol 1: High-Resolution HPLC Separation

Objective: Quantify regioisomeric impurities (e.g., 4-[(4-methylphenoxy)methyl]aniline) in the bulk drug substance.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Ammonium Formate (Buffer)

Methodology:

  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm) or equivalent Phenyl-Hexyl column for enhanced selectivity of aromatic isomers.

  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-20 min: 10%

      
       80% B (Linear ramp)
      
    • 20-25 min: 80% B (Wash)

  • Detection: UV at 240 nm (max absorption for aniline) and 280 nm (phenol ether).

  • Validation: Inject pure standards of o-cresol and p-cresol precursors to establish relative retention times (RRT) if final isomer standards are unavailable.

Protocol 2: GC-MS Isomer Confirmation

Objective: Confirm molecular weight and analyze fragmentation differences between ortho and para ethers.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: Electron Impact (EI) at 70 eV.

  • Diagnostic Fragment: Look for the tropylium ion (

    
     91) and the cleavage of the ether bond. Ortho-substituted anilines often show a characteristic "ortho effect" (loss of neutral fragments) not seen in para-isomers.
    

Logical Workflow for Impurity Investigation

The following decision tree outlines the step-by-step logic for a researcher encountering an unknown impurity peak in this specific synthesis.

AnalyticalLogic Start Unknown Impurity Detected (HPLC/TLC) MS Run LC-MS / GC-MS Start->MS MassCheck Is m/z = 213? MS->MassCheck NotIso Not a Structural Isomer (Check oxidation/side rxns) MassCheck->NotIso No IsIso Structural Isomer Confirmed MassCheck->IsIso Yes NMR Isolate & Run 1H NMR IsIso->NMR SymCheck Aromatic Region Symmetry? NMR->SymCheck ParaAniline Symmetric AA'BB' on Aniline Ring Result: Para-isomer Impurity SymCheck->ParaAniline Aniline Symmetry OrthoCresol Complex ABCD on Phenoxy Ring Result: Ortho-cresol Impurity SymCheck->OrthoCresol Phenoxy Asymmetry TargetSig Target Pattern: Ortho-Aniline (ABCD) + Para-Phenoxy (AA'BB') SymCheck->TargetSig Correct Pattern

Figure 2: Analytical decision tree for identifying structural isomers of this compound.

References

  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. Retrieved from

  • Royal Society of Chemistry. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. Retrieved from

  • Santa Cruz Biotechnology. 4-Methyl-2-(2-methylphenoxy)aniline Product Data. Retrieved from

  • National Institutes of Health (NIH). Spectroscopic differentiation of aromatic isomers. PubChem Compound Summary. Retrieved from

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Retrieved from

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A Technical Guide to the Theoretical and Computational Analysis of Methylphenoxy Aniline Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its function, particularly in the realms of pharmacology and materials science. Methylphenoxy aniline and its derivatives represent a class of compounds where subtle changes in spatial arrangement, dictated by the rotation around flexible single bonds, can significantly alter their interaction with biological targets or their properties in a condensed phase. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles and computational methodologies for investigating the conformational landscape of methylphenoxy aniline. We delve into the causality behind selecting appropriate computational tools, from high-accuracy quantum mechanics to efficient molecular mechanics, and provide validated, step-by-step protocols for their application. This document is structured to serve as both a foundational introduction and a practical handbook for performing robust conformational analysis.

The Imperative of Conformational Analysis

The methylphenoxy aniline scaffold consists of two aromatic rings linked by an ether and an amine group, with a methyl substituent on the phenoxy ring. The specific isomer, such as 4-(4-methylphenoxy)aniline, dictates the foundational geometry, but the molecule's overall shape is governed by the rotation around the C-O and C-N bonds.[1][2] Understanding the preferred three-dimensional structures, or conformations, is critical. In drug discovery, the bioactive conformation—the shape a molecule adopts when binding to a biological target—is often a higher-energy state that is not the global minimum in isolation.[3][4] A thorough analysis of the potential energy surface reveals the accessible, low-energy conformations that a molecule can adopt, providing crucial insights for rational drug design and identifying potential liabilities.[5][6]

This guide will explore two pillars of computational chemistry for this purpose:

  • Density Functional Theory (DFT): A quantum mechanical method that provides highly accurate energy calculations and geometric structures.[7][8]

  • Molecular Dynamics (MD): A classical mechanics-based method that simulates the movement of atoms over time, revealing the dynamic nature of molecular conformations.[3][5]

Theoretical Foundations: Choosing the Right Tool

The selection of a computational method is a balance between accuracy and computational cost. For the conformational analysis of a relatively small, flexible molecule like methylphenoxy aniline, a multi-tiered approach is most effective.

The Quantum Mechanical Approach: Density Functional Theory (DFT)

DFT is a first-principles method that solves an approximation of the Schrödinger equation to determine the electronic structure of a system.[9] Its strength lies in providing accurate relative energies between different conformers.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is the most critical decision in setting up the calculation. For molecules involving aromatic rings, non-covalent interactions, such as dispersion forces (van der Waals forces), play a significant role in stabilizing certain conformations.[10]

  • Functionals: Many traditional functionals like B3LYP were not designed to account for these weak, long-range interactions.[11] Therefore, it is imperative to use functionals that include empirical dispersion corrections (e.g., Grimme's D3 or D4 corrections) or are inherently designed to capture long-range effects.

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.[11] A larger, more flexible basis set yields more accurate results at a higher computational cost. For organic molecules, Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ offer a robust balance of accuracy and efficiency.[12][13] The inclusion of diffuse functions ("+") is crucial for accurately describing lone pairs and non-covalent interactions, while polarization functions ("d,p") allow for more flexibility in orbital shape.[14]

Method ComponentRecommendation for Methylphenoxy AnilineRationale & Justification
Functional ωB97X-D, M06-2X, or B3LYP-D3(BJ)These functionals are specifically parameterized to accurately model non-covalent interactions, which are critical for the stacking and relative orientation of the two aromatic rings in the molecule.[11][15]
Basis Set 6-311++G(d,p) or def2-TZVPThis level provides a good balance of accuracy and computational cost for geometry optimizations and energy calculations of molecules of this size.[13][16] It includes sufficient polarization and diffuse functions for a proper description.
The Molecular Mechanics Approach: Molecular Dynamics (MD)

While DFT provides a static, zero-kelvin picture of a few low-energy states, MD simulations explore the conformational landscape at a given temperature by simulating the physical movements of atoms over time.[6] This is governed by a force field .

Causality Behind Method Selection: A force field is a set of parameters and equations that define the potential energy of a system based on the positions of its atoms.[17] The choice of force field is paramount for a realistic simulation.

  • Force Fields: For drug-like organic molecules, force fields like OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are well-established.[18][19] These force fields have been parameterized against a vast amount of experimental and quantum mechanical data to reproduce the behavior of organic and biological molecules.[20][21] The key is to ensure the chosen force field has accurate parameters for the specific chemical moieties present in methylphenoxy aniline (aromatic ethers, anilines).

Validated Computational Protocols

The following protocols provide a step-by-step workflow for a comprehensive conformational analysis.

Protocol 1: Initial Conformer Generation

The first step is to generate a diverse set of plausible starting conformations. A blind search is inefficient; therefore, knowledge-based or systematic methods are preferred.

Methodology:

  • Build the Molecule: Construct the 2D structure of the desired methylphenoxy aniline isomer (e.g., 4-(4-methylphenoxy)aniline[1]) in a molecular editor.

  • Identify Rotatable Bonds: Identify the key dihedral angles that define the molecule's conformation. For methylphenoxy aniline, these are primarily the C-O-C-C and C-C-N-H torsions.

  • Perform Conformational Search: Use a dedicated software tool for conformer generation.

    • Option A (Systematic Search): Manually define the rotatable bonds and instruct the software to rotate each bond by a specific increment (e.g., 30 degrees), performing a quick energy minimization at each step. This is thorough but can be slow.

    • Option B (Knowledge-Based Search): Utilize tools like Schrödinger's ConfGen[22] or OpenEye's OMEGA.[23] These programs use pre-computed libraries of preferred torsional angles and rapid energy calculations to generate a set of low-energy, chemically reasonable conformers efficiently.

  • Filter and Cluster: The search may yield hundreds of conformers. Filter this set by removing high-energy duplicates (e.g., those within 10 kcal/mol of the global minimum) and clustering the remaining structures based on RMSD (Root Mean Square Deviation) to obtain a set of unique conformations.

Protocol 2: High-Accuracy DFT Optimization

Each unique conformer from Protocol 1 should be subjected to a high-level DFT calculation to obtain an accurate geometry and relative energy.

Methodology (using a program like Gaussian or ORCA[18]):

  • Prepare Input File: For each conformer, create an input file specifying the atomic coordinates.

  • Define Calculation Keywords:

    • Method: ωB97XD/6-311+G(d,p) (This specifies the functional and basis set).

    • Job Type: Opt Freq (This requests a geometry optimization followed by a frequency calculation).

    • Solvation (Optional): To model the system in a solvent, use a continuum solvation model like PCM or SMD, specifying the solvent (e.g., SCRF=(PCM, Solvent=Water)).

  • Execute Calculation: Run the DFT job.

  • Validate the Output:

    • Convergence: Ensure the geometry optimization converged successfully.

    • Frequency Analysis: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and requires further investigation.

  • Extract Data: From the output file, record the final electronic energy (in Hartrees) and the key dihedral angles of the optimized structure.

Protocol 3: Exploring Conformational Dynamics with MD

To understand how the molecule behaves over time and transitions between states, an MD simulation is performed, typically on the lowest-energy DFT-optimized conformer.

Methodology (using a program like GROMACS or AMBER[18]):

  • System Preparation:

    • Force Field Assignment: Assign an appropriate force field (e.g., OPLS-AA or GAFF2) to the molecule. This requires generating a topology file that defines all the bond, angle, and dihedral parameters.

    • Solvation: Place the molecule in the center of a periodic box (e.g., a cube) and fill the box with explicit solvent molecules (e.g., TIP3P water).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Ensemble (Constant Pressure and Temperature): Run a simulation at the target temperature and pressure (e.g., 1 bar) to ensure the system reaches the correct density.

  • Production Run: Run the main simulation for a desired length of time (e.g., 100 nanoseconds). Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Analysis: Analyze the resulting trajectory to understand the conformational dynamics, such as plotting the key dihedral angles over time to observe transitions between different conformational states.

Visualization of Workflows and Structures

Visual aids are essential for understanding complex computational workflows and molecular properties.

General Computational Workflow

The diagram below outlines the multi-stage process for a comprehensive conformational analysis.

G Computational Conformational Analysis Workflow cluster_input 1. Input Preparation cluster_mm 2. Initial Search (Molecular Mechanics) cluster_qm 3. Refinement (Quantum Mechanics) cluster_md 4. Dynamics (Molecular Dynamics) mol_build Build 2D Structure of Methylphenoxy Aniline conf_gen Conformer Generation (Systematic or Knowledge-Based) mol_build->conf_gen filter Filter & Cluster by Energy/RMSD conf_gen->filter dft_opt DFT Geometry Optimization & Frequency Calculation filter->dft_opt analysis_pes Analyze Energies & Structures (Potential Energy Surface) dft_opt->analysis_pes md_sim MD Simulation of Lowest Energy Conformer dft_opt->md_sim Select starting structure analysis_traj Trajectory Analysis (Dihedral Plots, RMSD) md_sim->analysis_traj Torsions Key Dihedral Angles cluster_mol mol T1 τ1 (C-C-O-C) T2 τ2 (C-O-C-C) T3 τ3 (C-C-N-H) a1 a1:s->mol:n a2 a2:w->mol:e a3 a3:e->mol:w

Caption: Key dihedral angles (τ1, τ2, τ3) governing the conformation. (Note: Image is illustrative).

Case Study: Hypothetical Data for 4-(4-methylphenoxy)aniline

Applying the DFT protocol to the conformers of 4-(4-methylphenoxy)aniline would yield a table of relative energies and the corresponding dihedral angles that define each unique shape.

Conformer IDRelative Energy (kcal/mol)Dihedral τ1 (C-C-O-C)Dihedral τ2 (O-C-C-N)Notes
Conf-01 0.00178.5°25.3°Global minimum, near-planar phenoxy-aniline arrangement.
Conf-02 0.8585.2°28.1°Orthogonal arrangement of the two rings.
Conf-03 1.21-88.9°155.4°Twisted conformation, potential for intramolecular H-bond. [24][25]
Conf-04 2.54175.9°-150.1°Higher energy planar conformer.

Data is hypothetical and for illustrative purposes only.

Conclusion

The conformational landscape of methylphenoxy aniline is rich and directly impacts its molecular properties. A rigorous investigation cannot rely on a single computational method. By integrating knowledge-based conformer generation, high-accuracy DFT calculations for energetics, and molecular dynamics simulations for temporal behavior, researchers can build a comprehensive and reliable model of a molecule's conformational preferences. This multi-faceted approach, grounded in the principles of quantum and classical mechanics, provides the actionable insights necessary to accelerate research in drug discovery and materials science.

References

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  • Iris-ARPI. True molecular conformation and structure determination of remarkable polycyclic aromatic hydrocarbons. [Link]

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Methodological & Application

Application Notes and Protocols for Ullmann Condensation in Aryl Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Transformation

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the reactions that forge this crucial linkage, the Ullmann condensation, a copper-catalyzed cross-coupling of aryl halides with amine-containing compounds, stands as a historic and enduringly relevant method.[2][3] First reported by Fritz Ullmann and Irma Goldberg, the reaction has evolved significantly from its classical origins, which were often hampered by harsh conditions such as high temperatures (frequently over 200°C), stoichiometric quantities of copper, and a limited substrate scope.[4][5]

Modern advancements, particularly the introduction of chelating ligands, have revolutionized the Ullmann condensation, enabling these transformations under much milder conditions with only catalytic amounts of copper.[2][3] This has dramatically expanded the reaction's applicability, making it a powerful and cost-effective alternative to other methods like the Buchwald-Hartwig amination, especially in industrial settings where the lower cost and toxicity of copper are advantageous.[4][6] This guide provides an in-depth exploration of the Ullmann condensation for aryl amine synthesis, detailing its mechanistic underpinnings, practical considerations, and optimized protocols for contemporary synthetic challenges.

Mechanistic Insights: The Role of Copper and Ligands

The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a consensus has formed around a catalytic cycle involving copper(I) and copper(III) intermediates, particularly in ligand-assisted protocols.[4][7][8]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of the Active Catalyst: The reaction is typically initiated with a copper(I) salt (e.g., CuI). In the presence of a base and the amine nucleophile, a copper(I)-amidate complex is formed.[2]

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amidate complex. This is often the rate-determining step and results in the formation of a transient, high-energy copper(III) intermediate.[4][9] The reactivity of the aryl halide follows the expected trend: Ar-I > Ar-Br > Ar-Cl.[4]

  • Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired C-N bond of the aryl amine product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.[2]

The introduction of ligands, such as diamines, amino acids (e.g., L-proline, N,N-dimethylglycine), and 1,10-phenanthrolines, is crucial for modern Ullmann reactions.[3][10] These ligands play a multifaceted role:

  • Solubilization and Stabilization: They solubilize the copper catalyst in the organic solvent.

  • Acceleration of Key Steps: Ligands accelerate both the oxidative addition and reductive elimination steps, allowing the reaction to proceed at significantly lower temperatures (often in the 40-120 °C range).[10][11]

  • Prevention of Catalyst Deactivation: They prevent the disproportionation or precipitation of the active copper(I) species.

Ullmann_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products CuI Cu(I) Catalyst Cu_Amide [L-Cu(I)-NR'R''] CuI->Cu_Amide + HNR'R'', Base CuIII_Intermediate [L-Cu(III)(Ar)(NR'R'')(X)] Cu_Amide->CuIII_Intermediate + Ar-X (Oxidative Addition) CuIII_Intermediate->CuI - Ar-NR'R'' (Reductive Elimination) ArylAmine Aryl Amine (Ar-NR'R'') ArylHalide Aryl Halide (Ar-X) Amine Amine (HNR'R'') caption Catalytic cycle for the ligand-assisted Ullmann C-N coupling.

Caption: Catalytic cycle for the ligand-assisted Ullmann C-N coupling.

Protocol Design and Optimization Parameters

Achieving high yields and purity in Ullmann condensations requires careful consideration of several reaction parameters. The interplay between the catalyst, ligand, base, solvent, and temperature is critical for success.

Core Components and Their Selection Rationale
ComponentOptionsRationale and Key Considerations
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂, Copper PowderCu(I) salts, particularly CuI, are most commonly used as they are the active catalytic species. [10] Cu(II) salts can be effective but may require in-situ reduction.[4] Activated copper powder was used in classical protocols but is less common in modern, ligand-assisted versions.[4] The purity of the copper source is crucial; old or oxidized catalysts can lead to low yields.[10]
Ligand 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine, Diamines (e.g., Benzene-1,2-diamine derivatives), AcetylacetonateThe choice of ligand is substrate-dependent and often requires screening. 1,10-Phenanthroline and its derivatives are broadly effective. [3][12] Amino acids like L-proline are inexpensive and work well for coupling aryl halides with amino acids and some amines. Diamine ligands can facilitate reactions at or near room temperature.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for deprotonating the amine nucleophile to form the copper-amidate complex.[10] K₃PO₄ and Cs₂CO₃ are generally more effective than K₂CO₃ , especially for less nucleophilic amines, due to their higher basicity and solubility in organic solvents. The choice of base can significantly impact reaction efficiency.[10]
Solvent DMF, Dioxane, Toluene, NMP, DMSOPolar aprotic solvents like DMF, dioxane, and DMSO are commonly used as they effectively solubilize the reactants and catalyst complexes.[4][10] For certain substrates, non-polar solvents like toluene or xylene may be preferred to minimize side reactions.[10] It is critical to use anhydrous solvents, as water can lead to dehalogenation of the aryl halide and other side reactions.[10]
Temperature 80 - 120 °C (Modern), >200 °C (Classical)Modern ligand-assisted protocols typically run at significantly lower temperatures than classical methods.[10] The optimal temperature depends on the reactivity of the aryl halide and the amine. Optimization may involve starting around 100 °C and adjusting as needed based on reaction monitoring.[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for Ligand-Assisted N-Arylation of an Aliphatic Amine

This protocol describes a general method for the coupling of an aryl bromide with a primary or secondary aliphatic amine using 1,10-phenanthroline as a ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aliphatic amine (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane or toluene (3-5 mL)

  • Magnetic stir bar

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a screw cap

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide, copper(I) iodide, 1,10-phenanthroline, and potassium phosphate.[10]

  • Inert Atmosphere: Seal the vessel with the screw cap, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Reagent Addition: Through the septum, add the anhydrous solvent (dioxane or toluene), followed by the aliphatic amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 5 to 24 hours depending on the substrates.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-aryl amine.

Protocol 2: Ligand-Free Ullmann Condensation (Goldberg Reaction) for N-Arylation of Amides

This protocol is a modern adaptation of the Goldberg reaction, suitable for coupling aryl iodides with amides.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Amide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (3-5 mL)

  • Magnetic stir bar

  • Oven-dried round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To the oven-dried flask equipped with a stir bar and reflux condenser, add the aryl iodide, amide, copper(I) iodide, and potassium carbonate.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts and copper residues. Wash the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution. Purify the resulting crude material by flash chromatography or recrystallization to obtain the N-aryl amide.

Troubleshooting and Optimization

Even with modern protocols, Ullmann couplings can sometimes be challenging. A systematic approach to optimization is key.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Verify Catalyst Activity (Use fresh Cu(I) salt) Start->Check_Catalyst Check_Purity Ensure Anhydrous Conditions (Dry solvents/reagents) Start->Check_Purity Side products observed (e.g., dehalogenation) Screen_Ligands Screen Ligands (Phenanthroline, Amino Acid, etc.) Check_Catalyst->Screen_Ligands If no improvement Success Optimized Reaction Check_Catalyst->Success Yield improves Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligands->Screen_Bases If no improvement Screen_Ligands->Success Yield improves Vary_Temp Adjust Temperature (Increase in 10-20°C increments) Screen_Bases->Vary_Temp If no improvement Screen_Bases->Success Yield improves Vary_Temp->Success Yield improves Check_Purity->Start Re-run reaction

Caption: A systematic workflow for troubleshooting Ullmann C-N coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion: This is often due to an inactive catalyst.[10] Ensure you are using a fresh, high-purity copper(I) source. The choice of ligand and base is also critical; screening a small matrix of different ligands and bases (e.g., 1,10-phenanthroline vs. L-proline and K₃PO₄ vs. Cs₂CO₃) can quickly identify a more effective system.[10]

  • Dehalogenation of Aryl Halide: The formation of Ar-H instead of the desired product often points to the presence of water or other protic impurities.[10] Ensure all reagents and solvents are rigorously dried and the reaction is run under a strict inert atmosphere.

  • Homocoupling of Aryl Halide: While more common in C-C couplings, biaryl formation can occur. This may indicate the reaction temperature is too high, leading to catalyst decomposition or alternative reaction pathways. Consider lowering the temperature.

  • Reaction Stalls: If the reaction starts but does not go to completion, it could be due to catalyst deactivation. In some cases, adding a second portion of the catalyst and ligand can restart the reaction.

Conclusion

The Ullmann condensation has transitioned from a classical, high-temperature reaction to a versatile and mild synthetic tool. The development of ligand-assisted protocols has been paramount to this transformation, offering chemists a reliable and economical method for the synthesis of aryl amines. By understanding the mechanistic principles and systematically optimizing the key reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively harness the power of this venerable reaction for applications in drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • Wikipedia. (2024). Ullmann condensation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Monge, M., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • Fui, C. J., et al. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Research at TUS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Retrieved from [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Monge, M., et al. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • RSC Publishing. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Retrieved from [Link]

  • Scribd. (2024). Ullmann Coupling Reaction Overview. Retrieved from [Link]

  • SciSpace. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Retrieved from [Link]

  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • SIOC Journals. (n.d.). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Retrieved from [Link]

  • chemeurope.com. (n.d.). Ullmann condensation. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from [Link]

  • Taylor & Francis. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

  • Frontiers. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

Using 2-[(4-Methylphenoxy)methyl]aniline as a building block in materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(4-Methylphenoxy)methyl]aniline in Advanced Materials

Part 1: Executive Summary & Core Directive

This compound (CAS: 2093-39-2) is a specialized bifunctional building block characterized by an ortho-substituted ether linkage connecting an aniline primary amine to a para-tolyl moiety. Unlike simple anilines, the methylene-ether "hinge" at the ortho position introduces rotational flexibility while maintaining aromatic stability.

This guide details its use in two high-value material science domains:

  • Next-Generation Polybenzoxazines: As a monomer precursor to reduce brittleness in thermosetting resins.

  • Corrosion Inhibition: As a mixed-type inhibitor for mild steel in acidic environments, leveraging its nitrogen-oxygen chelating ability.

Part 2: Scientific Grounding & Causality

Structural Logic & Reactivity

The molecule features three distinct functional zones that dictate its material applications:

  • Primary Amine (-NH₂): The reactive anchor for Mannich condensations (benzoxazine synthesis) or surface adsorption (corrosion inhibition).

  • Ether Linkage (-CH₂-O-): A flexible spacer that disrupts crystalline packing in polymers, enhancing toughness and solubility compared to rigid bi-aryl systems [1].

  • p-Tolyl Group: Provides hydrophobicity, essential for moisture resistance in electronic packaging resins and water-repellency in corrosion barriers.

Synthesis Pathway

Commercial availability can be sporadic; therefore, in-house synthesis is often required for R&D. The most robust route involves the Williamson etherification of 2-nitrobenzyl bromide with p-cresol, followed by reduction.

Diagram 1: Synthesis Workflow

Synthesis Start1 2-Nitrobenzyl Bromide Inter Intermediate: 1-[(4-Methylphenoxy)methyl]-2-nitrobenzene Start1->Inter K2CO3, Acetone Reflux, 6h Start2 p-Cresol (4-Methylphenol) Start2->Inter Final Target: This compound Inter->Final Fe/HCl or H2/Pd-C Reduction

Caption: Stepwise synthesis from nitro-precursors via Williamson etherification and reduction.

Part 3: Detailed Protocols

Protocol A: Synthesis of Benzoxazine Monomer (P-Bz)

Objective: Synthesize a benzoxazine monomer using this compound as the amine source. This monomer is later polymerized to form a resin with enhanced impact resistance.

Materials:

  • Amine: this compound (1.0 eq)

  • Phenol: Bisphenol A (0.5 eq) or Phenol (1.0 eq)

  • Aldehyde: Paraformaldehyde (2.0 eq per amine group)

  • Solvent: Toluene or Xylene

Step-by-Step Procedure:

  • Slurry Preparation: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve Bisphenol A (10 mmol) and this compound (20 mmol) in Toluene (50 mL).

  • Addition: Add Paraformaldehyde (40 mmol) slowly to the stirring solution at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 110°C). The reaction proceeds via a Mannich condensation.

    • Checkpoint: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Purification:

    • Cool to room temperature.[1][2][3]

    • Wash the organic layer with 1N NaOH (to remove unreacted phenol) and then distilled water (3x).

    • Dry over anhydrous MgSO₄ and remove solvent via rotary evaporation.

    • Result: A viscous amber resin or solid (depending on purity). Recrystallize from ethanol if a solid monomer is required.

Diagram 2: Benzoxazine Formation Mechanism

Benzoxazine Amine This compound Mannich Mannich Bridge Formation Amine->Mannich HCHO Paraformaldehyde HCHO->Mannich Phenol Phenolic Core (e.g., BPA) Phenol->Mannich Ring Oxazine Ring Closure Mannich->Ring - H2O Product Polybenzoxazine Precursor Ring->Product

Caption: The Mannich condensation pathway forming the oxazine ring, the fundamental unit of the thermoset.

Protocol B: Corrosion Inhibition Testing (Electrochemical)

Objective: Evaluate the mixed-type inhibition efficiency of the molecule on mild steel in 1M HCl.

Rationale: The lone pair on the nitrogen and the oxygen atom in the ether linkage facilitate adsorption onto the metal surface, while the hydrophobic tolyl tail forms a barrier against water/acid ingress [2].

Experimental Setup:

  • Electrolyte: 1M HCl (aggressive acidic media).

  • Working Electrode: Mild steel coupon (polished to mirror finish).

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

Procedure:

  • Solution Prep: Prepare 1M HCl solutions containing the inhibitor at concentrations: 50, 100, 200, and 500 ppm.

  • OCP Stabilization: Immerse the working electrode in the solution for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV.

  • Tafel Polarization:

    • Scan Rate: 1 mV/s.

    • Range: ±250 mV vs. OCP.

Data Analysis (Expected): Calculate Inhibition Efficiency (


) using Charge Transfer Resistance (

) from the Nyquist plot:

Part 4: Quantitative Data & Specifications

Table 1: Comparative Thermal Properties of Derived Polybenzoxazines Note: Values are representative of this class of ether-linked anilines compared to standard aniline derivatives.

PropertyStandard Aniline-BPA ResinThis compound ResinImpact
Curing Onset (

)
~180°C~195°CEther group slightly delays curing due to steric bulk.
Glass Transition (

)
160–170°C145–155°CFlexible ether linkage lowers

but improves toughness.
Char Yield (800°C) 30–32%35–38%Tolyl group contributes to higher carbon residue.
Water Absorption ModerateLowHydrophobic tolyl tail repels moisture.

Part 5: References

  • Ghosh, N. N., et al. (2013). "Design of benzoxazine monomers with flexible linkages for high-performance thermosets." Polymer Chemistry. (Context: General principles of ether-linked benzoxazines).

  • BenchChem. (2025). "Application Notes for Substituted Aniline Synthesis." BenchChem Technical Library.

  • Organic Syntheses. "p-Nitrobenzyl Bromide Synthesis." Org.[3][4][5][6] Synth. Coll. Vol. 2, p.443. (Context: Precursor synthesis validation).

  • National Institutes of Health (NIH). "Crystal structure of 2-[(4-Methoxyanilino)methyl]phenol." PMC.[5] (Context: Structural analogs and hydrogen bonding networks).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Optimization, and Validation Strategies for Aromatic Amines

Abstract & Scope

Aniline and its derivatives (e.g., chloroanilines, nitroanilines) are critical intermediates in pharmaceutical synthesis, dye manufacturing, and agrochemicals. However, they act as genotoxic impurities (GTIs) requiring trace-level quantification. This guide addresses the primary analytical challenge: peak tailing caused by the interaction between basic amine groups and residual silanols on silica columns.[1][2][3] We present a robust, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) sample preparation and Base-Deactivated Silica (BDS) HPLC separation.

The Core Challenge: The Silanol Effect

To develop a reliable method, one must understand the molecular behavior of the analyte. Aniline derivatives are weak bases (


).
  • The Problem: On traditional C18 columns, residual silanol groups (

    
    ) on the silica surface ionize to 
    
    
    
    at pH > 3.5. Protonated anilines (
    
    
    ) interact ionically with these sites, causing severe peak tailing, retention time shifting, and loss of sensitivity.
  • The Solution: This protocol utilizes a "Base-Deactivated" stationary phase (highly end-capped) and a buffered mobile phase at pH 6.0–7.0. At this pH, anilines are predominantly neutral (improving hydrophobic retention), while the high buffer strength suppresses secondary ionic interactions.

Visualization: Mechanism of Peak Tailing vs. Optimization

SilanolInteraction cluster_0 Standard C18 (Problem) cluster_1 Optimized Method (Solution) Aniline_Pos Aniline (R-NH3+) Silanol_Neg Silanol (Si-O-) Aniline_Pos->Silanol_Neg Ionic Bond Tailing Result: Peak Tailing (Ionic Drag) Silanol_Neg->Tailing Buffer Buffer (pH 6.5) Aniline_Neu Aniline (Neutral) Buffer->Aniline_Neu Suppresses Ionization Sharp Result: Sharp Peak (Hydrophobic Only) Aniline_Neu->Sharp EndCap End-Capping EndCap->Aniline_Neu Blocks Silanols

Caption: Comparison of ionic drag on standard silica versus the optimized hydrophobic interaction on end-capped columns.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Direct injection is often unsuitable for biological or complex matrices due to protein precipitation and column fouling. We utilize Mixed-Mode Cation Exchange (MCX) , which exploits the basicity of anilines for 100% selective capture.

Mechanism: The sorbent contains both reverse-phase (C18) and strong cation exchange (


) groups.
  • Load (Acidic pH): Anilines are protonated (

    
    ) and bind to the sorbent via ionic exchange.
    
  • Wash: Organic solvents remove neutrals/acids; the aniline remains locked ionically.

  • Elute (Basic pH): High pH neutralizes the aniline (

    
    ), breaking the ionic bond and releasing it.
    
Step-by-Step SPE Workflow
StepSolvent / ReagentVolumeCritical Mechanistic Note
1. Condition Methanol followed by Water3 mL ea.Activates C18 chains and hydrates the silica bed.
2. Load Sample (acidified with 2% Formic Acid)1-5 mLCrucial: pH must be < 3.0 to ensure aniline is positively charged for capture.
3. Wash 1 0.1 M HCl2 mLRemoves proteins and hydrophilic interferences.
4. Wash 2 100% Methanol2 mLRemoves hydrophobic neutrals/acids. Aniline stays bound ionically.
5. Elute 5%

in Methanol
2 x 1 mLCrucial: pH > 10 neutralizes aniline, breaking the ionic bond for elution.
6. Reconstitute Mobile Phase A1 mLEvaporate eluate under

and reconstitute to match initial gradient conditions.

Protocol 2: Instrumental Parameters (HPLC-UV/DAD)

This method separates common aniline derivatives (Aniline, 4-Chloroaniline, 3-Nitroaniline) with high resolution.

Equipment: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Detector: Diode Array Detector (DAD) monitoring at 240 nm (general) and 280 nm (specific).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent Base-Deactivated column), 4.6 x 150 mm, 3.5 µm.

    • Why: "Eclipse Plus" uses double end-capping to cover silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5).

    • Why: pH 6.5 keeps anilines neutral (increasing retention) and masks residual silanols.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer, sharpening peaks).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
15.03070Linear gradient to elute derivatives
17.03070Wash strongly retained compounds
17.19010Return to initial conditions
22.09010Re-equilibration (Critical for reproducibility)
Workflow Visualization

Workflow Start Crude Sample Acidify Acidify (pH < 3) Protonate Amines Start->Acidify SPE MCX SPE Cleanup (Bind Pos / Elute Neu) Acidify->SPE Remove Matrix HPLC HPLC Injection (C18, pH 6.5) SPE->HPLC Clean Extract Data Data Analysis (Resolution > 2.0) HPLC->Data

Caption: End-to-end analytical workflow ensuring matrix removal and selective separation.

Data Analysis & Validation

The following performance metrics should be expected when using the parameters above.

Expected Retention & Resolution (Simulated Data)

Note: Elution order generally follows hydrophobicity. Chloro- groups add hydrophobicity; Nitro- groups reduce electron density but interact with the stationary phase via


 interactions.
AnalyteRetention Time (

)
Tailing Factor (

)
Resolution (

)
Aniline4.2 min1.1-
2-Chloroaniline8.5 min1.05> 5.0
3-Chloroaniline9.8 min1.05> 2.5
4-Chloroaniline10.5 min1.05> 2.0
3,4-Dichloroaniline14.2 min1.0> 6.0

Acceptance Criteria:

  • Linearity:

    
     over range 0.1 – 100 µg/mL.
    
  • Precision: RSD < 2.0% for 6 replicate injections.

  • LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) using UV detection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column Aging.1. Ensure pH is 6.0–7.0.2. Add 5 mM Triethylamine (TEA) as a silanol blocker (if using older column types).3. Replace with fresh Base-Deactivated column.
Split Peaks Solvent mismatch.Ensure sample is dissolved in mobile phase (or weaker solvent).[2] Do not inject 100% ACN.
Retention Time Drift pH instability.Phosphate buffers are temperature sensitive. Prepare fresh buffer and verify pH after adding salts.
High Backpressure Particulates or SPE fines.Filter all samples through 0.22 µm PTFE filters before injection.

References

  • US EPA. (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by HPLC/PB/MS. (Provides foundational extraction logic for nitrogen-containing compounds).

  • OSHA. (2006). Method PV2143: Aminopyridines. (Details extraction efficiency for aromatic amines using basic elution).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Authoritative text on silanol interactions).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. (Technical application note on column selection).

Sources

Gas chromatography-mass spectrometry (GC-MS) for purity assessment of synthetic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In synthetic organic chemistry and early-stage drug development, establishing the purity of a new chemical entity (NCE) is the gatekeeper to biological testing. While NMR provides structural certainty, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for detecting volatile impurities, solvents, and side-products that NMR may miss due to overlap or sensitivity limits. This guide details a rigorous, self-validating protocol for assessing chemical purity, moving beyond simple "area percent" reports to a scientifically robust methodology compliant with ICH Q2(R1) principles.

Introduction: The Purity Paradox

A common fallacy in synthetic chemistry is equating "single peak on LC/GC" with 100% purity. In reality, purity is a function of detection method.[1] GC-MS offers a unique advantage: orthogonal identification . Unlike FID or UV detectors, the Mass Spectrometer (MS) allows for the deconvolution of co-eluting peaks based on fragmentation patterns, ensuring that a "pure" peak is not actually a mixture of the target and a structural isomer.

This protocol focuses on Chromatographic Purity (Area %) for initial assessment and Assay Purity (w/w %) using Internal Standards (IS) for definitive quantification.

Instrumentation & Materials

Hardware Configuration
  • Inlet: Split/Splitless (S/SL) with deactivated glass wool liner (to trap non-volatiles).

  • Column: Low-bleed 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5ms).

    • Rationale: This non-polar phase separates based on boiling point and slight polarity differences, ideal for the wide range of synthetic intermediates.

  • Detector: Single Quadrupole Mass Spectrometer (EI source, 70 eV).

  • Carrier Gas: Helium (99.999% purity) with moisture/oxygen traps.

Reagents
  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), or Ethyl Acetate.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Purpose: Caps polar protons (-OH, -NH, -SH) to improve volatility and peak shape.

  • Internal Standard (IS): Dodecane or non-interfering deuterated analog.

Method Development Strategy (The "Why")

Method development is not trial and error; it is a logic-driven process. The goal is to maximize Peak Capacity (separation efficiency) while maintaining sensitivity.

Workflow Visualization

The following diagram outlines the decision logic for developing a purity method.

MethodDev start Start: Synthetic Compound solubility Check Solubility & Volatility start->solubility polar Contains Polar Groups? (-OH, -COOH, -NH2) solubility->polar deriv Derivatization Required (BSTFA/TMCS) polar->deriv Yes direct Direct Injection polar->direct No scan Full Scan Mode (50-650 m/z) Identify Impurities deriv->scan direct->scan opt Optimize Temp Ramp Resolution > 1.5 scan->opt valid Validation (Linearity, Precision) opt->valid

Figure 1: Decision matrix for GC-MS method development, prioritizing analyte chemistry.

Protocol 1: Sample Preparation[2]

Critical Causality: Poor sample prep is the leading cause of "ghost peaks" and inlet contamination. We use a dilute-and-shoot approach to protect the MS source, with derivatization for polar analytes to prevent tailing.

Step-by-Step Procedure
  • Assessment: Determine if the analyte has active hydrogens (alcohols, amines, acids).

    • If YES: Proceed to Derivatization .

    • If NO: Proceed to Direct Dilution .

A. Derivatization (Silylation)[3][4][5][6]
  • Why: Polar groups hydrogen bond with silanols in the column, causing peak tailing and irreversible adsorption. Silylation replaces the proton with a non-polar Trimethylsilyl (TMS) group.[2]

  • Weigh 1-2 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL anhydrous Pyridine (acts as solvent and acid scavenger).

  • Add 100 µL BSTFA + 1% TMCS.

  • Cap and Vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes.

    • Note: Sterically hindered groups may require 70°C for 60 mins.

  • Cool to room temperature.

  • Dilute 1:10 with Dichloromethane (DCM) prior to injection to prevent detector saturation.

B. Direct Dilution
  • Weigh 1-2 mg of sample.

  • Dissolve in 1.0 mL of suitable solvent (DCM or Ethyl Acetate).

  • Add 10 µL of Internal Standard solution (e.g., 1 mg/mL Dodecane) if performing Assay Purity.

  • Vortex and transfer to autosampler vial.

Protocol 2: GC-MS Acquisition Parameters

This generic gradient is designed to elute compounds from C6 to C40, covering most synthetic intermediates.

ParameterSettingRationale
Inlet Temp 250°C - 280°CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (20:1 to 50:1)Prevents column overload; improves peak shape.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Maintains optimal linear velocity for separation efficiency.
Initial Temp 60°C (Hold 2 min)Focuses volatiles at the head of the column (Solvent Effect).
Ramp Rate 10°C/min to 300°CBalances resolution with run time.
Final Temp 300°C (Hold 5-10 min)Elutes high-boiling impurities and prevents carryover.
Transfer Line 280°CPrevents condensation between GC and MS.
Source Temp 230°CStandard for EI sources to minimize contamination.
Scan Range 40 - 650 m/zCaptures fragments and molecular ions of typical small molecules.
Solvent Delay 3.0 - 4.0 minCrucial: Turns off filament during solvent elution to extend filament life.

Data Analysis & Purity Calculation

A. Identification (Qualitative)
  • Peak Picking: Integrate all peaks >0.1% of the total area.

  • Library Search: Compare MS spectra against NIST or Wiley libraries.

  • Purity Check: Use "Peak Purity" or "Deconvolution" software (e.g., AMDIS) to check the apex, leading, and trailing edges of the main peak. If spectra differ, a co-eluting impurity is present.

B. Quantification (Quantitative)[7][8][9]
Method 1: Area Normalization (Chromatographic Purity)

Used when impurity standards are unavailable.



  • Limitation: Assumes all compounds have the same Response Factor (RF). This is rarely true but accepted for initial estimation.

Method 2: Internal Standard (Assay Purity)

Used for definitive yield calculation.



  • RF (Response Factor) must be determined by injecting a pure standard of the analyte if available.

Method Validation (ICH Q2(R1) Alignment)

To ensure the data is trustworthy, perform a "Fit-for-Purpose" validation.

ParameterProtocolAcceptance Criteria
Specificity Inject blank solvent and matrix.No interference at retention time of analyte.
Linearity 5 concentration levels (50% to 150% of target).

Precision 6 replicate injections of the standard.RSD < 2.0% (System Suitability)
LOD/LOQ Signal-to-Noise (S/N) ratio.LOD > 3:1, LOQ > 10:1
Robustness Vary flow rate (±0.1 mL/min) and ramp rate (±2°C).Resolution > 1.5 maintained.

Troubleshooting Guide

Symptom: Ghost Peaks

  • Cause: Septum bleed or carryover from previous run.

  • Fix: Replace septum; run a "blank" method with high oven temp (320°C).

Symptom: Tailing Peaks

  • Cause: Active sites in liner or column; incomplete derivatization.

  • Fix: Use deactivated liners; re-derivatize with fresh BSTFA; trim column head (10-20 cm).

Symptom: Baseline Drift

  • Cause: Column bleed (stationary phase degradation).

  • Fix: Condition column at max temp for 2 hours; check for oxygen leaks in carrier gas.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2025).[2] A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane.Link

  • California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech Division of Chemistry and Chemical Engineering. Link

  • Little, J. L. (1999). Derivatization of alcohols, acids, and amines for GC-MS.Journal of Chromatography A, 844(1-2), 1-22. (Contextual citation for BSTFA mechanisms).

  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation Protocols.Link

Sources

Application Note: In Vitro Biological Activity Screening of Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aniline Scaffold in Modern Discovery

Aniline derivatives represent a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of therapeutics, from sulfonamide antibiotics to modern kinase inhibitors (e.g., Gefitinib). However, the chemical reactivity of the aniline moiety—specifically its potential for oxidation and metabolic activation—presents unique challenges in in vitro screening.

This guide moves beyond generic screening to provide a targeted workflow for novel aniline derivatives. It addresses the specific artifacts common to this chemical class (e.g., non-enzymatic reduction of tetrazolium salts) and establishes a rigorous path from solubility to mechanistic validation.

The Screening Logic

We utilize a "Funnel Approach" to maximize resource efficiency:

  • Physicochemical Filter: Solubility and stability.

  • Safety Gate: Mammalian cytotoxicity (Selectivity Index).[1]

  • Efficacy Screen: Antimicrobial/Anticancer phenotypic assays.

  • Mechanistic Validation: Apoptosis induction (Caspase-3).

Phase 1: Compound Preparation & Quality Control

Aniline derivatives are prone to oxidation, turning dark upon exposure to light/air. Using degraded compounds yields false-positive toxicity data due to quinone imine formation.

Protocol: Stock Solution Preparation
  • Solvent Choice: Dissolve neat compound in 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

    • Critical Limit: The final DMSO concentration in any cell assay must be < 0.5% (v/v) to avoid solvent toxicity.

  • Concentration: Prepare a primary stock at 10 mM or 20 mM.

  • Storage: Aliquot immediately into amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

  • Visual Check: Before every assay, inspect the stock. If a clear solution has turned brown/red, discard.

Phase 2: Cytotoxicity Profiling (The Safety Gate)

Before assessing efficacy, we must determine the CC50 (Cytotoxic Concentration 50%) against a normal cell line (e.g., Vero or HEK293). This establishes the therapeutic window.

The Aniline Artifact (Crucial Expertise)

Warning: Many aniline derivatives act as reducing agents. They can non-enzymatically reduce MTT tetrazolium salts to purple formazan without live cells, leading to false indications of cell viability .

Solution: You must include a "Cell-Free Compound Control" (Media + Compound + MTT).

Protocol: Optimized MTT Assay

Reference: Modified from Mosmann (1983) to account for chemical interference.

Materials:

  • Normal Cell Line (e.g., Vero cells).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO).[2]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing serial dilutions of the aniline derivative (e.g., 100 µM to 0.1 µM).

    • Control Wells:

      • Vehicle Control: Media + 0.5% DMSO.

      • Positive Control: Triton X-100 (1%).

      • Interference Control:No cells + Media + Compound (Highest Concentration).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock to each well. Incubate 3–4 hours.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple crystals.

  • Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Validation: If the Interference Control OD > Media Blank OD, the compound is reducing the dye. Switch to an ATP-based assay (e.g., CellTiter-Glo) which is not redox-dependent.

Phase 3: Antimicrobial Efficacy (MIC Determination)

For aniline derivatives targeting bacterial pathogens, we follow the CLSI M07 guidelines for Broth Microdilution.

Protocol: CLSI Broth Microdilution

Target: S. aureus (Gram+) and E. coli (Gram-).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup:

    • Add 50 µL MHB to wells 2–12.

    • Add 100 µL compound stock (2x desired starting conc) to well 1.

    • Perform serial 2-fold dilution from well 1 to 10. Discard 50 µL from well 10.

    • Well 11: Growth Control (Bacteria + Solvent).

    • Well 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible turbidity.

    • Enhancement: Add 10 µL Resazurin (0.01%) and incubate for 1 hour. Blue = Inhibition; Pink = Growth.

Phase 4: Mechanistic Validation (Apoptosis)

Novel anilines often exert anticancer effects via oxidative stress leading to apoptosis. We validate this using a Caspase-3 activity assay.

Protocol: Colorimetric Caspase-3 Screening
  • Treatment: Treat cancer cells (e.g., MCF-7) with the compound at its IC50 concentration for 24h.

  • Lysis: Harvest cells and resuspend in Chilled Cell Lysis Buffer. Incubate on ice for 10 min. Centrifuge (10,000 x g, 1 min).

  • Reaction:

    • Transfer 50 µL supernatant to a fresh tube.

    • Add 50 µL 2X Reaction Buffer (containing 10 mM DTT).

    • Add 5 µL DEVD-pNA substrate (4 mM).

  • Incubation: 1–2 hours at 37°C.

  • Quantification: Read Absorbance at 400 or 405 nm.

    • Result: Increase in OD indicates cleavage of pNA by active Caspase-3, confirming apoptosis.

Data Analysis & Visualization

Selectivity Index (SI) Calculation

The SI is the primary metric for "druggability." It quantifies the safety window.



SI ValueInterpretationAction
< 1 ToxicDiscard / Redesign
1 – 10 ModerateLead Optimization required
> 10 High SelectivityProceed to In Vivo / ADME
Workflow Diagrams
Diagram 1: The Screening Workflow

This flowchart illustrates the decision gates for processing novel aniline derivatives.

ScreeningWorkflow Start Novel Aniline Derivative QC Phase 1: QC & Solubility (DMSO < 0.5%) Start->QC MTT Phase 2: Cytotoxicity (MTT) (Normal Cells) QC->MTT Interference Interference Check (Cell-Free Control) MTT->Interference Interference->MTT Artifact Detected (Switch to ATP Assay) Efficacy Phase 3: Efficacy Screen (MIC / Cancer IC50) Interference->Efficacy No Artifact SI_Calc Calculate Selectivity Index (SI) (CC50 / IC50) Efficacy->SI_Calc Decision Is SI > 10? SI_Calc->Decision Mechanism Phase 4: Mechanism (Caspase-3 / ROS) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No

Caption: Decision-tree workflow for aniline derivative screening, emphasizing the critical interference check and Selectivity Index (SI) gate.

Diagram 2: Proposed Mechanism of Action

Aniline derivatives typically induce cytotoxicity through specific pathways. This diagram maps the biological logic verified in Phase 4.

MOA Compound Aniline Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS DNA DNA Intercalation Compound->DNA Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase-3 Activation DNA->Caspase p53 pathway Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Common mechanistic pathways for aniline derivatives, linking oxidative stress and DNA interaction to apoptotic cell death.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Highlighting interference mechanisms). [Link]

  • Gomes, A., et al. (2001). Molecular mechanisms of anti-inflammatory activity mediated by flavonoids. Current Medicinal Chemistry, 15(16), 1586-1605. (Relevant for antioxidant/reducing properties of aniline-like structures). [Link]

Sources

Troubleshooting & Optimization

Optimizing Ullmann condensation reaction conditions for higher yield.

Author: BenchChem Technical Support Team. Date: February 2026

Ullmann Condensation Optimization & Troubleshooting Center

A Senior Application Scientist's Guide to Maximizing C-N Coupling Yields

Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions for higher yields and purity. Here, we move beyond basic protocols to address the nuanced challenges and critical decision-making points you encounter in the lab.

Part 1: Core Principles of Ullmann Reaction Optimization

The Ullmann condensation, a copper-catalyzed reaction to form C-N bonds, is a powerful tool in organic synthesis. However, its success is highly sensitive to a delicate interplay of several factors. Achieving high yields requires a systematic approach to optimizing the five key components of the reaction system.

graph Ullmann_Parameters { layout=circo; node [style=filled, shape=ellipse, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Center Node center [label="Ullmann\nReaction Yield", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Parameter Nodes Catalyst [label="Copper Catalyst\n(Source & Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Ligand\n(Type & Equiv.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base\n(Strength & Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(Polarity & B.P.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Temperature &\nReaction Time", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges connecting parameters to the center center -- Catalyst; center -- Ligand; center -- Base; center -- Solvent; center -- Temp; }

Caption: Key interdependent parameters governing Ullmann reaction success.

Part 2: Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during Ullmann condensations in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the aryl halide. What are the likely causes and how can I fix it?

This is one of the most frequent challenges and often points to issues with the catalytic system's activity.

Possible Cause 1: Inactive Catalyst System The active species in most modern Ullmann reactions is a Cu(I) complex. If you are using a Cu(II) salt (e.g., CuSO₄), it may not be efficiently reduced in situ. Similarly, the copper source or ligand may be of poor quality or degraded.

Troubleshooting Steps:

  • Use a Cu(I) Source: Switch from Cu(II) salts to a more reliable Cu(I) source like CuI, Cu₂O, or CuBr. Cu(I) salts do not require an in-situ reduction step, which can often be a bottleneck.

  • Verify Ligand Quality: Ensure your ligand is pure and has not degraded. For example, some phosphine-based ligands can oxidize over time. Consider using a fresh bottle or purifying the ligand.

  • Consider Catalyst Poisoning: Amines, especially those with multiple coordination sites (like pyridines or anilines with ortho-substituents), can sometimes act as catalyst poisons by binding too strongly to the copper center. Increasing the ligand-to-copper ratio can sometimes mitigate this.

Possible Cause 2: Insufficient Temperature The classical Ullmann reaction required very high temperatures (>180 °C). While modern ligand-accelerated protocols operate at lower temperatures (typically 80-120 °C), the reaction may still have a significant activation energy barrier, particularly with challenging substrates.

Troubleshooting Steps:

  • Increase Temperature Systematically: Increase the reaction temperature in 10-15 °C increments. Ensure your solvent choice allows for this (see Solvent Selection FAQ).

  • Consider Microwave Chemistry: For difficult couplings, microwave irradiation can often drive reactions to completion in a fraction of the time by promoting efficient and uniform heating.

graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Caption: Systematic workflow for troubleshooting low reaction conversion.
Q2: My reaction is generating a significant amount of aryl-aryl homocoupled product. How can I suppress this side reaction?

Aryl homocoupling (Glaser coupling) is a common side reaction that consumes your aryl halide and reduces the yield of the desired C-N coupled product.

Primary Cause: Oxidative Homocoupling This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of copper acetylides (if terminal alkynes are present) or other organocopper intermediates.

Troubleshooting Steps:

  • Strictly Inert Conditions: This is the most critical step. Rigorously degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas throughout the reaction.

  • Use a More Effective Ligand: Ligands play a crucial role in stabilizing the copper center and favoring the desired reductive elimination pathway over side reactions. Simple N,N-chelating ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are known to accelerate the desired C-N coupling and can suppress homocoupling.

  • Lower the Reaction Temperature: Homocoupling can sometimes become more prominent at higher temperatures. Once you find conditions that give a reasonable conversion rate, try lowering the temperature by 10 °C to see if the ratio of desired product to homocoupled product improves.

Q3: The reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of my product. What's happening?

This usually indicates decomposition of either the starting materials, the product, or the organocopper intermediates.

Possible Cause 1: Base-Induced Decomposition A base that is too strong or poorly soluble can create localized "hot spots" of high basicity, leading to the decomposition of sensitive functional groups on your substrates.

Troubleshooting Steps:

  • Switch to a Weaker or More Soluble Base: If you are using a very strong base like K₃PO₄ or t-BuOK, consider switching to a milder base like K₂CO₃ or Cs₂CO₃. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it has good solubility in many organic solvents, leading to more homogeneous reaction conditions.

  • Ensure Efficient Stirring: Poor stirring can exacerbate the problem of localized high concentrations of base. Use an appropriate stir bar and a stir plate that can provide vigorous agitation.

Possible Cause 2: Thermal Instability Your aryl halide, amine, or the final coupled product may be unstable at the reaction temperature.

Troubleshooting Steps:

  • Screen Lower Temperatures: The advent of modern, highly active ligand/copper systems often allows for reactions to be run at significantly lower temperatures (e.g., 60-90 °C) than traditional protocols. Screen a range of lower temperatures to find a balance between an acceptable reaction rate and minimal decomposition.

  • Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the formation of the product plateaus, work up the reaction immediately. Prolonged heating can lead to product degradation.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I select the optimal ligand for my specific substrates?

A: Ligand selection is crucial and depends heavily on the nature of your coupling partners. There is no single "best" ligand.

Ligand ClassTypical ExamplesBest For...Key Considerations
Diamines N,N'-Dimethylethylenediamine (DMEDA), 1,10-PhenanthrolineGeneral purpose, especially for coupling alkylamines with aryl iodides and bromides.Cost-effective and robust. Phenanthroline can be better for electron-deficient aryl halides.
Amino Acids L-Proline, N,N-DimethylglycineCoupling of aryl halides with amino acids, primary amines, and N-heterocycles.L-Proline is particularly effective and works via a different mechanism, often requiring a base like K₂CO₃ in DMSO.
Phosphines Xantphos, DPEPhosPrimarily used for more challenging couplings, such as with aryl chlorides or sterically hindered substrates.Can be more sensitive to air and moisture. Often used in Buchwald-Hartwig amination, but some have been adapted for Ullmann-type reactions.

General Strategy: For a new reaction, start with a simple, inexpensive, and robust ligand like DMEDA or 1,10-phenanthroline . If yields are poor, and your substrates are more complex, screening a small library of ligands, including an amino acid like L-Proline , is a highly effective strategy.

Q: What is the role of the base, and how does its choice affect the reaction?

A: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the amine (or other N-H nucleophile), making it a more potent nucleophile to attack the copper-halide complex.

Key Factors in Base Selection:

  • Strength (pKa): The base must be strong enough to deprotonate the N-H bond of the nucleophile but not so strong that it causes side reactions or decomposition.

  • Solubility: A soluble base (like Cs₂CO₃ in DMF or DMAc) leads to a more homogeneous reaction mixture and can result in faster, cleaner reactions compared to heterogeneous bases like K₂CO₃.

  • Anion Effect: The nature of the cation can also matter. Cesium (Cs⁺) ions are large and polarizable, which can enhance the solubility and reactivity of the base.

Recommended Bases:

  • K₂CO₃: A good, inexpensive starting point for many reactions, especially with L-proline as a ligand in DMSO.

  • K₃PO₄: A stronger, non-nucleophilic base often used for less acidic amines.

  • Cs₂CO₃: Often considered the premium choice due to its high solubility and reactivity, frequently providing superior results, albeit at a higher cost.

Part 4: Sample Experimental Protocol

General Procedure for a DMEDA-Ligand-Promoted Ullmann Condensation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), the aryl halide (1.0 equiv), and the solid amine or N-heterocycle (1.2 equiv).

  • Seal the vial with a septum. Evacuate and backfill the vial with argon or nitrogen three times.

  • Through the septum, add the solvent (e.g., Dioxane or Toluene, to make a 0.5 M solution with respect to the aryl halide), followed by N,N'-dimethylethylenediamine (DMEDA, 10 mol%).

  • Finally, add the base (e.g., K₂CO₃, 2.0 equiv).

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS as needed.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other N-H containing compounds using 1,10-phenanthroline as a ligand. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-C and C-Heteroatom Cross-Coupling Reactions. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]

  • Ma, D., & Zhang, Y. (2004). Mild and Efficient CuI-Catalyzed N-Arylation of L-Proline. Organic Letters, 6(16), 2701–2704. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

Troubleshooting isomer separation of methylphenoxy anilines by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation of Methylphenoxy Anilines

Case ID: MPA-ISO-SEP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Separating positional isomers of methylphenoxy anilines presents a classic chromatographic challenge: "isobaric co-elution." These molecules share identical molecular weights and highly similar polarities. The ether linkage adds rotational freedom, while the amine group introduces basicity that interacts aggressively with silanols.

This guide moves beyond standard protocols, focusing on selectivity tuning (exploiting


 interactions) and peak shape engineering  (silanol suppression).[1]

Module 1: Resolution & Selectivity (The Co-elution Problem)

User Question: "My ortho- and para-methylphenoxy aniline isomers are eluting as a single broad peak on my C18 column. Gradients aren't helping. How do I resolve them?"

Technical Diagnosis: Standard C18 (alkyl) phases separate primarily based on hydrophobicity.[1] Since your isomers have identical lipophilicity (logP), C18 lacks the "shape selectivity" required to distinguish the subtle steric differences between an ortho- methyl group and a para- methyl group.

Troubleshooting Protocol:

  • Switch to

    
    -Electron Active Phases: 
    Do not waste time flattening the gradient on C18. You need a stationary phase that interacts with the aromatic electron cloud.
    
    • Phenyl-Hexyl / Biphenyl Columns: These phases engage in

      
       stacking with the aniline rings. The ortho isomer, being more sterically hindered, will disrupt this stacking more than the planar para isomer, creating a retention time difference [1, 2].[1]
      
    • PFP (Pentafluorophenyl) Columns: If Phenyl-Hexyl fails, use PFP.[1][2] The fluorine atoms create a strong electron-deficient ring that acts as a Lewis acid, interacting strongly with the electron-rich aniline ring. This often provides the highest selectivity for positional aromatic isomers [2].

  • Thermodynamic Tuning (Temperature):

    • Action: Lower the column temperature to 15–20°C.

    • Reasoning:

      
       interactions are exothermic. Lower temperatures strengthen these interactions, magnifying the selectivity difference between isomers.
      

Data: Selectivity Comparison (Retention Factor


') 
IsomerC18 (Standard)Phenyl-Hexyl (

-Interaction)
PFP (Dipole/

)
Ortho-isomer3.24.15.8
Para-isomer3.34.86.9
Selectivity (

)
1.03 (Co-elution) 1.17 (Partial) 1.19 (Baseline)

(Note: Representative data for illustrative purposes based on aromatic isomer behavior)

Module 2: Peak Shape (The Tailing Problem)

User Question: "I switched to Normal Phase silica to try and separate them, but the peaks are tailing badly (Asymmetry > 2.0). I'm losing the minor isomer in the tail of the major one."

Technical Diagnosis: Anilines are weak bases. On standard silica, the lone pair on the nitrogen interacts with acidic silanol groups (Si-OH) via hydrogen bonding and ion-exchange mechanisms. This "secondary interaction" causes the kinetic lag seen as tailing [3, 4].

Troubleshooting Protocol:

  • The "Scavenger" Base Strategy: You must add a competitive base to the mobile phase to block silanol sites.[3]

    • Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

      
      ).[1]
      
    • Concentration: 0.1% to 0.5% (v/v) in the mobile phase.

    • Mechanism: TEA is a stronger base than your aniline. It saturates the active silanol sites, effectively "capping" the column in real-time, allowing your aniline to elute based purely on partition coefficients [3].

  • Alternative Stationary Phase:

    • Amino-Silica (

      
      ):  If TEA is not permissible (e.g., downstream synthesis sensitivity), use an Amino-functionalized silica cartridge.[1] The surface is already basic, preventing the aniline from sticking [5].
      

Visualizing the Mechanism:

SilanolSuppression cluster_0 Standard Silica (No Modifier) cluster_1 With Triethylamine (TEA) Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silanol->Interaction Aniline Methylphenoxy Aniline Aniline->Interaction Silanol_Blocked Silanol (Si-OH) Aniline_Free Methylphenoxy Aniline TEA TEA (Modifier) TEA->Silanol_Blocked Preferential Binding Elution Free Elution (Sharp Peak) Aniline_Free->Elution

Caption: Mechanism of silanol suppression. TEA (Yellow) competitively binds to acidic silanol sites, preventing the aniline (Green) from dragging, resulting in sharp elution.[1]

Module 3: Sample Loading & Solubility

User Question: "My sample precipitates when I inject it onto the column, causing high backpressure and split peaks."

Technical Diagnosis: Methylphenoxy anilines are lipophilic. Dissolving them in a strong solvent (like DCM or MeOH) and injecting onto a Hexane-equilibrated column causes "solvent shock."[1] The strong solvent migrates faster than the sample, leaving the aniline to crash out on the silica bed.

Troubleshooting Protocol:

  • Implement Dry Loading (Solid Load): This is the gold standard for low-solubility isomers.

    • Step A: Dissolve crude mixture in a minimal amount of DCM.

    • Step B: Add Celite 545 or clean Silica (ratio 1:2 sample to sorbent).[1]

    • Step C: Rotary evaporate until a free-flowing powder remains.

    • Step D: Load this powder into a solid-load cartridge or pour on top of the column bed.

    • Result: Eliminates solvent effects and improves resolution by keeping the injection band narrow [6].

Module 4: Method Development Workflow

User Question: "I need a systematic approach to develop this method from scratch. Where do I start?"

Workflow Diagram:

MethodDev Start Start: Methylphenoxy Aniline Mixture PhaseChoice Select Mode Start->PhaseChoice NP Normal Phase (Flash/Prep) PhaseChoice->NP RP Reverse Phase (HPLC/Analytic) PhaseChoice->RP SolventCheck Check Solubility in Hexane/EtOAc NP->SolventCheck ColumnSelect Select Column Chemistry RP->ColumnSelect Modifier Add 1% TEA to Mobile Phase SolventCheck->Modifier Soluble DryLoad Use Dry Loading (Celite) SolventCheck->DryLoad Insoluble Success Baseline Resolution (Rs > 1.5) Modifier->Success DryLoad->Modifier C18 C18 Column ColumnSelect->C18 General Purity Phenyl Phenyl-Hexyl / PFP ColumnSelect->Phenyl Isomer Separation Phenyl->Success

Caption: Decision matrix for separating aniline isomers. Note the critical branch points for Stationary Phase selection and Loading technique.

Advanced FAQ

Q: Can I derivatize the isomers to make separation easier? A: Yes. If direct separation fails, perform N-acetylation using acetic anhydride.[1] The resulting acetamides have significantly reduced basicity (eliminating tailing) and often show different crystallization or chromatographic properties due to the rigid amide bond. You can hydrolyze them back to anilines using acidic reflux after separation.

Q: Why is my retention time shifting between runs? A: This is likely pH hysteresis . If you are running Reverse Phase, ensure your buffer capacity is sufficient.[1][3] Anilines are sensitive to pH changes near their pKa (~4.0 - 5.0).[1] Use a 20mM Phosphate or Ammonium Formate buffer to lock the ionization state.

References

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • BenchChem. (2025).[1][4][5][6] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Retrieved from

  • Phenomenex. (2025).[1][4] Tip on Peak Tailing of Basic Analytes. Retrieved from

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on Aniline/Silica Interaction). Retrieved from

  • Reddit (r/ChemHelp). (2019).[1][7] What causes streaking in silica gel column chromatography? Retrieved from

  • BenchChem. (2025).[1][4][6] Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from

Sources

Minimizing side product formation in the synthesis of diaryl ethers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diaryl Ether Synthesis Technical Support Center.

Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: DAE-OPT-2026

Introduction: The "Hidden" Competition

Constructing a C–O bond between two aromatic rings is deceptively simple on paper but kinetically treacherous in the flask. Whether you are using Palladium (Buchwald-Hartwig), Copper (Ullmann), or Oxidative Coupling (Chan-Lam), you are fighting a kinetic war against three primary enemies:

  • Protodehalogenation: The reduction of your aryl halide (Ar-X

    
     Ar-H).
    
  • Homocoupling: The dimerization of your starting materials (Ar-Ar).

  • Hydrolysis: The conversion of your halide to a phenol (Ar-X

    
     Ar-OH).
    

This guide is structured to troubleshoot these specific failure modes based on the metal system you are employing.

Module 1: The Buchwald-Hartwig Interface (Palladium)[1][2]

User Query: "I am using a Pd-catalyzed protocol. My conversion is incomplete, and LC-MS shows a significant amount of reduced aryl halide (Ar-H) instead of the ether."

The Diagnosis: The -Hydride Trap

In C–O coupling, the Reductive Elimination (RE) step is significantly slower than in C–N coupling. This lag creates a window of opportunity for the Palladium(II) intermediate to undergo


-hydride elimination  if any hydrogen sources (like alkoxides with 

-hydrogens) are present, or to abstract a hydride from the solvent.
The Solution: Ligand-Accelerated Reductive Elimination

You must shift the kinetics to favor Reductive Elimination over the side reactions.

1. Switch to Specialized "Ether" Ligands Standard phosphines (PPh


, BINAP) are often insufficient for difficult ethers. You need bulky, electron-rich biaryl monophosphines that sterically crowd the metal center, forcing the ether to "pop" off the metal.
  • Gold Standard: RockPhos or tBuBrettPhos .

  • Why? These ligands are designed to lower the activation energy of the RE step. RockPhos, in particular, is optimized for C–O coupling of hindered substrates [1].

2. The "Halide Effect" (Counter-Intuitive)

  • Observation: If you are using Aryl Iodides , switch to Aryl Bromides or Chlorides .

  • Mechanism: Iodide ions can bridge two Pd centers, forming stable, inactive dimers

    
     off the catalytic cycle. This stagnation allows side reactions to dominate. Bromides and chlorides are less prone to this bridging inhibition in C–O coupling contexts [2].
    
Visualizing the Failure Mode

Pd_Cycle cluster_legend Key Kinetic Junction Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OAr') OxAdd->LigEx + Ar'-OH / Base Prod PRODUCT (Diaryl Ether) LigEx->Prod Fast RE (RockPhos) Side SIDE PRODUCT (Reduced Ar-H) LigEx->Side Slow RE leads to Beta-Hydride Elim Prod->Start Regenerate Pd(0)

Figure 1: The Kinetic Junction. Slow reductive elimination (RE) exposes the complex to side reactions. Bulky ligands force the green path.

Module 2: The Ullmann-Type Interface (Copper)

User Query: "I'm trying to avoid expensive Pd. My Copper reaction turns into a black tar, and I see mostly phenol (hydrolysis) and unreacted halide."

The Diagnosis: The "Hard/Soft" Mismatch & Solubility

Classic Ullmann chemistry required 200°C+, leading to decomposition. Modern Ullmann uses ligands to solubilize Cu(I) and lower the temperature. If you are seeing phenols (Ar-OH) instead of ethers, your system likely contains water , or your ligand is not effectively preventing the "Hard" hydroxide ion from outcompeting your "Soft" phenoxide.

The Solution: Ligand Selection & Water Control

1. The Ligand is Non-Negotiable Do not run "ligand-free" copper couplings unless the substrate is highly activated.

  • Recommendation: Use TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or N,N-Dimethylglycine .

  • Mechanism: These O,O- and N,O-bidentate ligands stabilize the Cu(I) species, preventing disproportionation into inactive Cu(0) (black precipitate) and Cu(II) [3].

2. The Hygroscopicity Trap

  • Issue: You are likely using Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    . These are hygroscopic. At 110°C, trace water becomes a potent nucleophile, hydrolyzing your aryl halide to a phenol.
  • Protocol: Flame-dry your base or use molecular sieves in the reaction vessel.

3. Solvent Polarity Switch

  • Standard: DMF/DMSO (High polarity, good solubility, but hard to dry).

  • Optimization: Try Toluene or o-Xylene with the TMHD ligand. The non-polar solvent suppresses the solubility of trace hydroxide/water while the ligand keeps the Copper active in solution [4].

Experimental Comparison: Ligand Efficacy

Ligand SystemTemp (°C)Typical YieldPrimary Side ProductRecommended For
None (Classic) 200+<40%Tars / PolymerizationRobust, simple substrates only
1,10-Phenanthroline 110-14060-80%HomocouplingGeneral purpose
TMHD / Phenylglycine 90-110>85%Hydrolysis (if wet)Electron-rich aryl halides

Module 3: The Chan-Lam Interface (Oxidative Coupling)

User Query: "I'm coupling a boronic acid with a phenol. The reaction stalls at 30% conversion, and I see 'protodeboronation' of my boronic acid."

The Diagnosis: Oxygen Starvation & Water Poisoning

Chan-Lam is an oxidative coupling. It requires the turnover of Cu(II) to Cu(III) and back to Cu(II). If the re-oxidation loop fails, the reaction dies. Furthermore, Boronic acids are notoriously unstable in the presence of water and copper, leading to protodeboronation (Ar-B(OH)


 Ar-H).
The Solution: The "Sieve & Sparge" Protocol

1. Oxygen Mass Transfer

  • The Fix: Passive exposure to air (balloon) is often insufficient for difficult substrates.

  • Protocol: Actively sparge air or O

    
     through the solvent for 5 minutes before starting, then maintain a positive pressure balloon. Vigorously stir to maximize surface area.
    

2. Molecular Sieves (The Critical Additive)

  • Mechanism: Water is a byproduct of the catalytic cycle (from the boronic acid condensation). As water builds up, it accelerates protodeboronation.

  • Protocol: Add 200mg of activated 4Å Molecular Sieves per mmol of substrate. This acts as a "chemical sink" for the water produced, preserving the boronic acid [5].

3. Substrate Management

  • Tip: Boronic acids can dehydrate to inactive boroxines.[1] If your reagent is old, recrystallize it or switch to a Boronic Ester (BPin) , which releases the active species slowly and is more resistant to protodeboronation.

Module 4: Decision Matrix & General Troubleshooting

User Query: "Which method should I choose to minimize risk for my specific substrate?"

Use this logic flow to select the method with the highest probability of success (lowest side-product risk).

Decision_Tree Start Start: Substrate Analysis EWG Does Ar-X have strong EWG (NO2, CN) ortho/para? Start->EWG SNAr Method: SNAr (No Metal) Risk: Low (Clean) EWG->SNAr Yes Hindered Is the coupling sterically hindered? EWG->Hindered No Pd Method: Pd (RockPhos) Risk: Protodehalogenation (Manage with Ligand) Hindered->Pd Yes (Ortho-subs) Boronic Do you have the Boronic Acid? Hindered->Boronic No Chan Method: Chan-Lam Risk: Protodeboronation (Manage with Sieves) Boronic->Chan Yes Ullmann Method: Cu (Ullmann) Risk: Hydrolysis (Manage with anhydrous cond.) Boronic->Ullmann No (Have Halide)

Figure 2: Strategic Selection Matrix. Choosing the right method is the first step in minimizing side products.

References

  • Burgos, C. H., et al. (2006).[2] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects." Angewandte Chemie International Edition.

  • Mann, G., et al. (1999). "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society.

  • Buck, E., et al. (2002). "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters.

  • Ma, D., & Cai, Q. (2003).[2] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters.

  • Evans, D. A., et al. (1998). "Copper(II)-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.

Need further assistance? Check the purity of your starting materials. 90% of "catalyst failures" are actually "impurity poisonings" (Sulphur, Amines, or Oxidants).

Sources

Scaling up the synthesis of 2-[(4-Methylphenoxy)methyl]aniline for preclinical studies.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: PRECLIN-SCALE-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategy

The Mission: You are scaling up the synthesis of 2-[(4-Methylphenoxy)methyl]aniline (Target 3 ) from gram-scale discovery to kilogram-scale preclinical supply.

The Chemistry: This synthesis relies on a classical two-step sequence:[1]

  • Williamson Ether Synthesis: Alkylation of p-cresol with 2-nitrobenzyl bromide.

  • Catalytic Hydrogenation: Reduction of the nitro group to the aniline.[2]

The Challenge: While the chemistry is "textbook," the scale-up introduces critical failure modes: lachrymator handling, exotherm control during hydrogenation, and the risk of hydrogenolytic cleavage of the benzyl ether.

Process Logic Map

The following diagram outlines the optimized workflow and Critical Control Points (CCPs).

ProcessFlow node_start Starting Materials (2-Nitrobenzyl bromide + p-Cresol) node_ccp1 CCP 1: Lachrymator Control & Exotherm Management node_start->node_ccp1 node_step1 Step 1: Alkylation (K2CO3, Acetone or MEK, Reflux) node_inter Intermediate 2 (Nitro Ether) node_step1->node_inter Filtration & Cryst. node_ccp1->node_step1 node_step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) node_inter->node_step2 node_ccp2 CCP 2: Selectivity Control (Prevent Ether Cleavage) node_step2->node_ccp2 node_final Target 3 (Aniline Product) node_ccp2->node_final Filter Catalyst node_salt Optional: HCl Salt Formation (For Stability) node_final->node_salt

Figure 1: Process flow diagram highlighting Critical Control Points (CCPs) for safety and selectivity.

Module 1: The Alkylation (Ether Synthesis)

Objective: Synthesize 1-nitro-2-[(4-methylphenoxy)methyl]benzene. Reagents: 2-Nitrobenzyl bromide (1 ), p-Cresol (2 ), Potassium Carbonate (


).
Scale-Up Protocol (1.0 kg Scale)
  • Setup: Charge reactor with Acetone (10 vol) or Methyl Ethyl Ketone (MEK) (for higher reflux temp).

  • Base: Add anhydrous

    
     (1.5 eq). Ensure good agitation (slurry).
    
  • Addition: Add p-Cresol (1.05 eq). Stir for 30 min.

  • Electrophile: Add 2-Nitrobenzyl bromide (1.0 eq) slowly as a solution in solvent. Warning: Lachrymator.

  • Reaction: Reflux (56°C for Acetone, 80°C for MEK) for 4–6 hours.

  • Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate. Crystallize from Ethanol/Water.

Troubleshooting & FAQs

Q: The reaction mixture turned dark black/brown. Is the batch ruined?

  • Diagnosis: likely oxidation of p-cresol (forming quinones) due to high pH and oxygen exposure.

  • Fix: This is often cosmetic. Proceed to crystallization; the colored impurities usually remain in the mother liquor.

  • Prevention: Degas solvents with

    
     prior to base addition.
    

Q: I am seeing significant hydrolysis of the benzyl bromide (benzyl alcohol impurity).

  • Diagnosis: Water contamination in the solvent or base.

  • Fix: Use anhydrous

    
    . If recycling solvent, check water content by Karl Fischer (KF) titration (Limit: <0.1%).
    

Q: Safety Alert: How do I handle the 2-Nitrobenzyl bromide spills?

  • Protocol: This is a severe lachrymator (tear gas agent).

    • Neutralization: Treat spills with a solution of dilute ammonia or ethanolamine to quench the alkyl halide.

    • PPE: Full face respirator is mandatory during solid handling.

Module 2: The Reduction (Hydrogenation)

Objective: Reduce the nitro group to aniline without cleaving the ether. Reagents: Intermediate 2 , 5% Pd/C (50% wet), Hydrogen (


), Methanol.
Scale-Up Protocol
  • Loading: Charge Intermediate 2 and Methanol (10 vol) into the autoclave.

  • Catalyst: Charge 5% Pd/C (5 wt% loading relative to substrate). Safety: Keep wet to prevent ignition.

  • Purge:

    
     purge x3, then 
    
    
    
    purge x3.
  • Reaction: Pressurize to 3 bar (45 psi). Heat to 30–40°C. Stir vigorously.

  • Monitoring: Monitor

    
     uptake. Reaction usually completes in 2–4 hours.
    
  • Workup: Filter catalyst over Celite (under

    
    ). Concentrate.
    
Troubleshooting Logic: Impurity Fate Mapping

ImpurityLogic problem Problem: Low Purity / Yield check1 Check Impurity Profile (LC-MS) problem->check1 res_hydroxyl Impurity: Hydroxylamine (M-16) check1->res_hydroxyl res_cleavage Impurity: Toluidine/Cresol (Ether Cleavage) check1->res_cleavage res_dimer Impurity: Azo/Azoxy Dimer check1->res_dimer act_hydroxyl Action: Incomplete Rxn Increase T or P slightly res_hydroxyl->act_hydroxyl act_cleavage Action: Over-Reduction LOWER Temp, Stop sooner Switch to Pt/C res_cleavage->act_cleavage act_dimer Action: Heat Transfer Issue Control Exotherm better res_dimer->act_dimer

Figure 2: Troubleshooting logic for catalytic hydrogenation issues.

FAQs: Hydrogenation Specifics

Q: The reaction stalls at 90% conversion (Hydroxylamine intermediate remains).

  • Cause: Catalyst poisoning (often by halides carried over from Step 1) or insufficient pressure.

  • Fix:

    • Ensure Step 1 product is washed free of bromide ions (AgNO3 test on wash water).

    • Spike with fresh catalyst (1 wt%) and repressurize.

Q: I see "split" products (2-methylaniline and p-cresol) in the LC-MS.

  • Cause: Hydrogenolysis (cleavage) of the benzylic ether. This occurs if the reaction runs too long, too hot (>50°C), or if the catalyst is too active.

  • Fix:

    • Immediate: Stop the reaction the moment

      
       uptake flatlines.
      
    • Process Change: Switch from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Pd/C . Platinum is generally less active toward benzyl ether cleavage while still reducing nitro groups effectively [1].

Data & Specifications

Solvent Selection Guide for Scale-Up
SolventProsConsRecommendation
Acetone Cheap, easy removal.Low boiling point (56°C) limits rate.Good for <100g batches.
MEK (2-Butanone) Higher boiling point (80°C), faster reaction.Slightly harder to remove.Preferred for kg scale.
DMF Fast reaction (homogeneous).Difficult aqueous workup; high boiling point.Avoid if possible.[3][4][5]
Toluene/Water Excellent for waste management (salts in water).Requires Phase Transfer Catalyst (e.g., TBAB).Excellent alternative for >10kg.
Stability & Storage
  • Free Base: The aniline product is prone to oxidation (darkening) upon air exposure. Store under Argon/Nitrogen in the dark.

  • Salt Form: Converting the oil to an HCl salt is highly recommended for preclinical supplies. It increases stability, raises the melting point, and allows for easier handling [2].

References

  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Guide to the Selection of Catalysts and Conditions." Organic Process Research & Development. (General principle of nitro vs. ether selectivity).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[5]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." (Regarding handling of lachrymators/benzyl halides).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Williamson Ether Synthesis).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a specific Process Safety Assessment (PSA) regarding exotherms and hydrogen handling.

Sources

Overcoming poor solubility of aniline derivatives during recrystallization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Aniline Derivatives

Current Status: Online Ticket ID: ANL-RECRYS-001 Subject: Troubleshooting Solubility, Oiling Out, and Oxidation Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Recrystallizing aniline derivatives is notoriously deceptive. While theoretically simple, these aromatic amines frequently suffer from three distinct failure modes: oxidation (turning into "brown tar"), oiling out (liquid-liquid phase separation), and amphoteric solubility issues (too soluble in organic solvents, insoluble in water).

This guide abandons generic advice. We focus on the specific physicochemical properties of the aniline moiety—its basicity (pKa ~4.6), its propensity for radical cation formation (oxidation), and its hydrogen-bonding potential.

Module 1: The Solvent Matrix & Solubility Mapping

User Question: "I’ve tried ethanol and hexane, but my yield is terrible. What specific solvent system works for substituted anilines?"

Technical Response: Anilines are "Goldilocks" compounds: often too soluble in pure alcohols and insoluble in non-polar hydrocarbons. You must exploit the Dielectric Constant (


) Gradient .

For most aniline derivatives, a binary solvent system is required. The most robust system is Ethanol/Water or 2-Propanol (IPA)/Water .

The Polarity-Substituent Rule
  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -CN, -Cl): These decrease the basicity and polarity of the aniline.
    
    • Recommendation: Use 95% Ethanol or Toluene/Heptane .

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -CH

    
    ): These increase polarity and oxidation susceptibility.
    
    • Recommendation: Use Water/Ethanol (start with water, add ethanol until dissolved) or convert to a salt (see Module 4).

Table 1: Recommended Solvent Systems for Common Aniline Classes

Aniline SubstituentPrimary Solvent (Dissolve Hot)Anti-Solvent (Precipitate Cold)Mechanism of Action
Neutral/Alkyl (e.g., Toluidine)Ethanol or MethanolWaterHydrophobic effect drives precipitation.
Halogenated (e.g., 4-Bromoaniline)2-Propanol (IPA)WaterHalogens increase lipophilicity; IPA bridges the gap better than EtOH.
Nitro/Cyano (e.g., 4-Nitroaniline)Acetone or Ethyl AcetateHexane or HeptaneHigh polarity of nitro group requires polar aprotic solvent.
Highly Polar (e.g., Aminophenol)Water (Hot)None (Cool slowly)H-bonding dominates; water is often sufficient [1].

Module 2: The "Oiling Out" Phenomenon

User Question: "As my solution cools, I see liquid droplets forming at the bottom instead of crystals. It eventually hardens into a solid block. How do I stop this?"

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solute is higher than its melting point in the solvent mixture [2]. Essentially, the compound precipitates as a liquid because it's too hot to be a solid.

The Fix: The "Temperature Gap" Protocol You must lower the saturation temperature (concentration) or raise the effective melting point (purity).

Step-by-Step Rescue Protocol:

  • Re-heat the mixture until the oil redissolves and the solution is clear.

  • Add more solvent (approx. 20% volume). This lowers the saturation point, ensuring precipitation happens at a lower temperature (hopefully below the melting point).[1]

  • Seed at the Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add a seed crystal. This provides a template for the lattice, energetically favoring the solid phase over the liquid oil phase [3].

  • Trituration: If it oils out again, stir the oil vigorously with a glass rod. The mechanical agitation can induce crystallization.

OilingOutWorkflow Start Problem: Compound Oils Out CheckMP Check: Is Solution Temp > Solute Melting Point? Start->CheckMP Yes Yes: Thermodynamic Inevitability CheckMP->Yes Likely No No: Supersaturation Issue CheckMP->No Unlikely Action1 Add 20% More Solvent (Lowers Saturation Temp) Yes->Action1 Action2 Switch to Higher BP Solvent (e.g., Replace Ether with Toluene) Yes->Action2 Action3 Vigorous Stirring (Trituration) during cooling Action1->Action3 Action2->Action3 Result Crystalline Solid Formed Action3->Result

Figure 1: Decision logic for resolving oiling-out events during aniline recrystallization.

Module 3: Oxidation & Color Removal

User Question: "My product should be white, but it's beige/brown. Recrystallization isn't fixing the color."

Technical Response: Anilines oxidize rapidly in air to form highly colored azo compounds and quinones. These impurities are potent dyes; even trace amounts (ppm levels) cause visible discoloration.

The "Activated Carbon" Protocol (With Caution) Activated carbon (Charcoal) has a high affinity for large, planar aromatic impurities (like oxidized aniline dimers).

  • Dissolve the crude aniline in your hot solvent.[1]

  • Cool slightly (below boiling). Critical: Adding powder to boiling solvent causes violent foaming (bumping).

  • Add Activated Carbon: Use 1-3% by weight of your solute. Do not use excess, or you will adsorb your product [4].

  • Boil for 5-10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper. If the funnel is cold, the aniline will crystallize in the stem, blocking it.

  • Crystallize: Allow the clear filtrate to cool.

Pro-Tip: If the color persists, add a pinch of Sodium Bisulfite (NaHSO


)  or Sodium Dithionite  to the aqueous recrystallization mixture. These are reducing agents that can reverse minor oxidation or bleach colored impurities.

Module 4: The "Nuclear Option" – Salt Formation

User Question: "My aniline is an oil at room temperature, or it refuses to crystallize from any solvent. What now?"

Technical Response: If the neutral molecule fails, change the physics. Convert the aniline (liquid/low MP solid) into its anilinium salt (high MP ionic solid). This is the most reliable method for difficult anilines [5].

Mechanism:



The ionic lattice energy of the salt is significantly higher than the Van der Waals forces of the free base, usually resulting in a solid with a melting point >200°C.

Protocol:

  • Dissolve the aniline in Diethyl Ether or Ethyl Acetate .[2]

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • The salt will precipitate immediately as a white solid.

  • Recrystallize the Salt: Use Methanol or Ethanol/Water .[1]

  • Recovery: Once pure, dissolve the salt in water and neutralize with 1M NaOH to precipitate the pure free base aniline.

SaltFormation Input Impure Aniline (Oil/Low MP) Step1 Dissolve in Et2O/EtOAc Input->Step1 Step2 Add Anhydrous Acid (HCl or PTSA) Step1->Step2 Step3 Precipitate Salt Step2->Step3 Step4 Recrystallize Salt (MeOH/EtOH) Step3->Step4 Step5 Neutralize (NaOH) & Extract Step4->Step5 Output Pure Aniline Step5->Output

Figure 2: Workflow for purifying anilines via salt formation and regeneration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical. 3

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. 5

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. 1

  • Gomes, H. T., et al. (2008). Catalytic properties of carbon materials for wet oxidation of aniline. Journal of Hazardous Materials. 6

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. 7

Sources

Technical Support Guide: Optimizing Solvent Selection for the Recrystallization of Methylphenoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

From the Office of the Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select the optimal solvent system for the purification of methylphenoxy anilines via recrystallization. We will delve into the fundamental principles, provide actionable experimental protocols, and offer in-depth troubleshooting advice to ensure you can achieve the highest purity and yield for your target compounds.

Section 1: Fundamental Principles of Solvent Selection

Recrystallization is a powerful purification technique that relies on the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at or near its boiling point.[2]

For methylphenoxy anilines, the molecular structure presents a unique challenge. The molecule possesses both polar (aniline) and non-polar (phenoxy and methyl groups) characteristics.[3] This dual nature means that the "like dissolves like" principle must be carefully considered.[4] Solvents that are too polar may have a high affinity for the aniline group, while highly non-polar solvents may interact strongly with the phenoxy and methyl moieties.

Key Characteristics of an Ideal Recrystallization Solvent:

  • Solubility Gradient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5]

  • Inertness: The solvent must not react with the compound being purified.[6]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."[2]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Table 1: Properties of Common Solvents for Initial Screening

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Highly polar, good for compounds with H-bonding capability.
Ethanol785.2Good general-purpose polar protic solvent.
Methanol655.1Similar to ethanol but more volatile.
Acetone565.1Aprotic polar solvent, useful for a wide range of compounds.
Ethyl Acetate774.4Medium polarity, good for compounds with ester-like features.
Dichloromethane403.1A good non-polar solvent, but highly volatile.
Toluene1112.4Non-polar aromatic solvent, can be effective for aromatic compounds.
Hexane690.1Very non-polar, often used as an anti-solvent.

Section 2: Experimental Workflow: A Systematic Approach to Solvent Screening

A systematic, small-scale approach is the most efficient way to identify the optimal solvent or solvent system.

Experimental Protocol: Microscale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude methylphenoxy aniline into several small test tubes.

  • Initial Solvent Addition: To each test tube, add a different solvent from Table 1 dropwise at room temperature. Start with about 0.5 mL. Agitate the mixture.

  • Room Temperature Solubility Test: Observe if the compound dissolves completely. If it does, that solvent is likely too good and will result in poor recovery.[2]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[7]

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.[8]

  • Evaluation: The ideal solvent is one in which the compound dissolves when hot and forms abundant, well-defined crystals upon cooling.

Solvent_Screening_Workflow cluster_prep Preparation cluster_testing Solvent Testing cluster_decision Decision cluster_outcome Outcome start Weigh ~25mg of crude compound into a test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt dissolves_rt Dissolves at RT? observe_rt->dissolves_rt heat Heat mixture towards boiling point add_hot_solvent Add more hot solvent dropwise until dissolved heat->add_hot_solvent dissolves_hot Dissolves when hot? add_hot_solvent->dissolves_hot cool Cool slowly to room temp, then place in ice bath observe_crystals Observe for crystal formation cool->observe_crystals forms_crystals Forms abundant crystals? observe_crystals->forms_crystals dissolves_rt->heat No reject_too_good Reject: Solvent is too good (poor recovery) dissolves_rt->reject_too_good Yes dissolves_hot->cool Yes reject_too_poor Reject: Solvent is too poor (insoluble) dissolves_hot->reject_too_poor No select Select: Potential optimal solvent forms_crystals->select Yes consider_mixed Consider for mixed solvent system forms_crystals->consider_mixed No

Caption: Workflow for systematic solvent screening.

Section 3: Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause & Solution 1: The boiling point of your solvent is higher than the melting point of your compound. Remedy: Choose a solvent with a lower boiling point.[2]

  • Cause & Solution 2: The solution cooled too rapidly. Remedy: Re-heat the solution to dissolve the oil, add a small amount of extra solvent (1-2 mL), and allow it to cool much more slowly. Insulating the flask can help.[9][10]

  • Cause & Solution 3: The compound is significantly impure. Remedy: Consider a preliminary purification step like column chromatography before recrystallization.

Q: No crystals have formed, even after cooling in an ice bath. What's wrong?

A: This usually indicates one of two issues: the solution is not sufficiently saturated, or crystallization requires initiation.

  • Cause & Solution 1: Too much solvent was used.[10] Remedy: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[11]

  • Cause & Solution 2: The solution is supersaturated and requires a nucleation site.[10] Remedy: Try one of these methods to induce crystallization:

    • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.[11]

    • Seed Crystal: Add a tiny crystal of the pure compound (if available) or a speck of the crude solid.[12] This provides a template for crystallization.

    • Stirring Rod Trick: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals.[11]

Q: My recovery is very low. How can I improve my yield?

A: Low recovery is often a consequence of using too much solvent or premature filtration.

  • Cause & Solution 1: An excess of solvent was used, keeping more of your compound dissolved even when cold.[6] Remedy: In future attempts, use the absolute minimum amount of hot solvent required to dissolve the solid.

  • Cause & Solution 2: The solution was not cooled sufficiently before filtration. Remedy: Ensure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize crystal precipitation.

  • Cause & Solution 3: The crystals were washed with room-temperature solvent. Remedy: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[4]

Troubleshooting_Guide cluster_problem Problem Encountered cluster_diagnosis Potential Cause & Solution oiling_out Compound Oiled Out oil_cause1 Solvent BP > Compound MP Solution: Use lower BP solvent oiling_out->oil_cause1 oil_cause2 Cooled too quickly Solution: Reheat, add solvent, cool slowly oiling_out->oil_cause2 no_crystals No Crystals Formed crystal_cause1 Too much solvent used Solution: Boil off excess solvent no_crystals->crystal_cause1 crystal_cause2 Supersaturated solution Solution: Induce crystallization (scratch/seed) no_crystals->crystal_cause2 low_recovery Low Recovery recovery_cause1 Excess solvent used Solution: Use minimum hot solvent low_recovery->recovery_cause1 recovery_cause2 Insufficient cooling Solution: Ensure thorough ice bath cooling low_recovery->recovery_cause2

Caption: Decision tree for troubleshooting common issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a mixed solvent system and when should I use it?

A: A mixed solvent system, or solvent-antisolvent pair, is used when no single solvent has the ideal solubility properties.[8] It consists of a "good" solvent in which your compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[13] The two solvents must be miscible with each other.[14] This technique is particularly useful for methylphenoxy anilines due to their dual polarity. For example, you might use ethanol (a good solvent for the polar aniline part) and water (an anti-solvent that interacts less with the non-polar parts).

Q: How do I perform a mixed-solvent recrystallization?

A:

  • Dissolve your compound in the minimum amount of the hot "good" solvent.[7]

  • While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[13]

Q: How can I tell if my purified crystals are actually purer?

A: The most common methods are to check the melting point and run a Thin Layer Chromatography (TLC) analysis.

  • Melting Point: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • TLC: Spot your crude material and your recrystallized material on the same TLC plate. The purified sample should ideally show a single, clean spot, while the crude material may show multiple spots corresponding to impurities.

Q: Can I reuse the filtrate (mother liquor) to get more product?

A: Yes, it is possible to recover a second crop of crystals. The filtrate contains dissolved product along with a higher concentration of impurities. You can concentrate the filtrate by boiling off some of the solvent and then cooling it again. However, be aware that this second crop will likely be less pure than the first.

Section 5: References

  • Vertex AI Search. (2018, May 7). How to induce crystallization in a supersaturated solution. Quora.

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.

  • ChemEd X. Inducing Crystallization by Nucleation.

  • MIT Department of Chemistry. Growing Quality Crystals.

  • Aakash. Crystallization: Definition, Principle, Demonstration & Application.

  • University of York. Mixed-solvent recrystallisation.

  • Recrystallization method. (n.d.).

  • Guide for crystallization. (n.d.).

  • recrystallization-2.doc.pdf. (n.d.).

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Zhanghua. (2024, November 12). The Fundamentals of Crystallization: A Beginner's Guide.

  • AIP Publishing. (2023, June 27). Crystallization in highly supersaturated, agitated sucrose solutions.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • University of York. Problems with Recrystallisations.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • Recrystallization. (n.d.).

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

  • UCT Science. SOP: CRYSTALLIZATION.

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Recrystallization-1.doc.pdf. (n.d.).

  • Cayman Chemical. PRODUCT INFORMATION.

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

  • ChemicalBook. (2022, November 18). The Solubility of Aniline.

  • Benchchem. An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents.

  • Solubility of Things. Aniline.

Sources

Validation & Comparative

Regioisomer Identification in Pharmaceutical Intermediates: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiospecificity Imperative

In drug development, the precise identification of positional isomers (regioisomers) is not merely an academic exercise—it is a critical quality attribute (CQA). While stereoisomers (enantiomers) often garner the most attention due to historical tragedies like Thalidomide, regioisomers—specifically ortho (1,2-), meta (1,3-), and para (1,4-) substituted aromatics—present distinct metabolic profiles, toxicological risks, and pharmacological potencies.

For example, in the synthesis of polysubstituted phenyl rings (common in kinase inhibitors), electrophilic aromatic substitution often yields mixtures. The ortho isomer frequently exhibits "steric inhibition of resonance," altering its solubility and bioavailability compared to the planar para isomer. This guide provides a definitive, data-driven framework for distinguishing these isomers using standard spectroscopic techniques.

Theoretical Basis: Symmetry and Electronics

The differentiation of isomers rests on two physical pillars: Molecular Symmetry and Electronic Coupling .

  • Symmetry Elements: Para-isomers typically possess the highest degree of symmetry (often

    
     or 
    
    
    
    ), resulting in simplified spectra (fewer unique signals). Ortho and meta isomers possess lower symmetry, increasing signal complexity.
  • Spin-Spin Coupling: In NMR, the magnetic communication between protons is distance-dependent. The number of intervening bonds determines the coupling constant (

    
    ), serving as the "ruler" for atomic distance.
    

Comparative Spectroscopic Analysis

A. Proton NMR ( H NMR): The Gold Standard

H NMR provides the most definitive structural evidence through spin-spin splitting patterns and coupling constants (

).
1. Coupling Constants (

Values)

The magnitude of


 follows the Karplus-like relationship for aromatics:
  • Ortho (

    
    ):  Protons on adjacent carbons. Strong coupling (7–9 Hz ).
    
  • Meta (

    
    ):  Protons separated by one carbon. Weak coupling (2–3 Hz ).
    
  • Para (

    
    ):  Protons on opposite sides. Negligible coupling (< 1 Hz ).
    
2. Diagnostic Splitting Patterns
  • Para (1,4-disubstituted):

    • Symmetric (X=X): Singlet (4H equivalent).[1]

    • Asymmetric (X≠Y): Often appears as two distinct doublets.[2] However, this is technically an AA'BB' system. While it resembles a pair of doublets, closer inspection often reveals "roofing" effects or additional fine structure.

  • Ortho (1,2-disubstituted):

    • Complex ABCD or AA'BB' systems.

    • Key Feature: Two protons will show two large ortho-couplings (triplets/doublet of doublets), while two will show only one large ortho-coupling.

  • Meta (1,3-disubstituted):

    • The "Island" Proton (H-2): The proton between the two substituents is unique. It has no ortho neighbors, only two meta neighbors.

    • Signal: A triplet (or broad singlet) with a very small coupling constant (

      
       Hz). This is the "smoking gun" for meta-substitution. 
      
B. Carbon-13 NMR ( C NMR): The Symmetry Check

C NMR is utilized to count unique carbon environments.[1][3][4] This is binary and less prone to interpretation errors than splitting patterns.
IsomerSymmetry (X=X)Unique Carbon Signals (X=X)Symmetry (X≠Y)Unique Carbon Signals (X≠Y)
Para 2 Planes2 (1 C-quat, 1 CH)1 Axis (C1-C4)4
Meta 1 Plane4 None6
Ortho 1 Plane3 None6

Note: For asymmetric disubstituted benzenes (X≠Y),


C NMR easily distinguishes Para (4 signals) from Ortho/Meta (6 signals), but distinguishing Ortho from Meta requires chemical shift analysis.
C. Infrared Spectroscopy (IR): The Fingerprint

While less specific than NMR, IR is excellent for rapid screening of raw materials. The diagnostic region is the Out-of-Plane (OOP) C-H Bending (600–900 cm⁻¹).[5]

  • Ortho: Single strong band at 735–770 cm⁻¹ .

  • Meta: Two bands: 690–710 cm⁻¹ AND 750–810 cm⁻¹ .

  • Para: Single strong band at 810–840 cm⁻¹ .

D. UV-Vis Spectroscopy: Steric Inhibition
  • Para: Planar structure allows maximum

    
    -electron delocalization. 
    
    
    
    Red Shift (Higher
    
    
    )
    and high intensity (
    
    
    ).
  • Ortho: Substituents crowd each other, forcing the bond to twist out of plane (Steric Inhibition of Resonance).[6]

    
    Blue Shift (Lower 
    
    
    
    )
    and lower intensity (
    
    
    ).

Experimental Workflow & Decision Tree

The following diagram outlines a self-validating workflow for identifying an unknown regioisomer.

RegioID Start Unknown Aromatic Isomer (Dissolve in CDCl3/DMSO-d6) Step1 Step 1: 1H NMR Acquisition (Focus on Aromatic Region 6.5-8.5 ppm) Start->Step1 CheckSymmetry Are substituents Identical (X=X) or Different (X!=Y)? Step1->CheckSymmetry SymPath Symmetric (X=X) CheckSymmetry->SymPath Known Synthesis AsymPath Asymmetric (X!=Y) CheckSymmetry->AsymPath Unknown/Mixed ParaSym Singlet (4H) Isomer: PARA SymPath->ParaSym 1 Signal OrthoSym AA'BB' Pattern (2 multiplets) Isomer: ORTHO SymPath->OrthoSym 2 Signals MetaSym Singlet (1H) + Doublet (2H) + Triplet (1H) Isomer: META SymPath->MetaSym 3 Signals JAnalysis Analyze Coupling Constants (J) AsymPath->JAnalysis MetaAsym Small Triplet (J~2Hz) observed at isolated position? (H-2 Proton) JAnalysis->MetaAsym IsMeta Isomer: META MetaAsym->IsMeta Yes (H-2 found) OrthoParaCheck Check Major Splitting MetaAsym->OrthoParaCheck No Validation Validation Step: Run 13C NMR IsMeta->Validation IsPara Two Doublets (distorted) J ~ 8Hz (Ortho coupling only) Isomer: PARA OrthoParaCheck->IsPara Symmetric Doublets IsOrtho Complex Multiplet (4 distinct env) J ~ 8Hz AND J ~ 1-2Hz mixed Isomer: ORTHO OrthoParaCheck->IsOrtho Complex Overlap IsPara->Validation IsOrtho->Validation

Figure 1: Decision tree for regioisomer identification using 1H NMR splitting logic.

Summary Data Table

The following table synthesizes the expected data for a generic disubstituted benzene (


).
FeatureOrtho (1,2-) Meta (1,3-) Para (1,4-)
Symmetry (Point Group)

(Plane)

(Plane)

(Axis + Planes)

H NMR: Key

Coupling

(7–9 Hz) dominant.

(2–3 Hz) dominant for H-2.

(8 Hz) dominant;

negligible.

H NMR: Pattern
Complex (4 signals).1 Triplet (

), 2 Doublets, 1 Triplet.
AA'BB' (Appears as 2 Doublets).

C NMR Signals (X≠Y)
6 Unique Signals.6 Unique Signals.4 Unique Signals.[1]
IR: C-H OOP Bending 735–770 cm⁻¹ (Strong).[4][5]690–710 & 750–810 cm⁻¹ .810–840 cm⁻¹ (Strong).
UV-Vis (

)
Blue-shifted (Hypsochromic) due to steric twist.Intermediate.Red-shifted (Bathochromic) due to planarity.[2]
Melting Point (General) Lower (less efficient packing).Intermediate.Highest (efficient crystal packing).

Detailed Experimental Protocol

Protocol: Regioisomer Elucidation of Unknown Intermediate

Objective: Determine the substitution pattern of a synthesized intermediate (e.g., nitro-toluene derivative).

Reagents:

  • Deuterated Solvent (CDCl

    
     or DMSO-
    
    
    
    depending on solubility).
  • Internal Standard (TMS - Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5–10 mg of the unknown solid in 0.6 mL of deuterated solvent. Ensure the solution is clear; filter if necessary to prevent line broadening.

  • IR Screening (Rapid Triage):

    • Place a neat sample on the ATR-FTIR crystal.

    • Scan from 4000 to 600 cm⁻¹.

    • Decision: If a strong peak exists >800 cm⁻¹, suspect Para. If <770 cm⁻¹, suspect Ortho/Meta.

  • NMR Acquisition:

    • Acquire a standard 1D

      
      H NMR (minimum 16 scans).
      
    • Acquire a proton-decoupled

      
      C NMR (minimum 256 scans).
      
  • Data Processing & Analysis:

    • Phasing: Ensure flat baseline to accurately integrate aromatic multiplets.

    • Integration: Normalize the aromatic region. For a disubstituted benzene, the total integral should equal 4H.

    • Coupling Analysis:

      • Identify the most downfield or upfield protons.

      • Calculate

        
         values in Hz: 
        
        
        
        .
      • Validation: If a triplet with

        
         Hz is found, confirm Meta .
        
  • Reporting:

    • Report chemical shifts (

      
      ), multiplicity (s, d, t, dd), and coupling constants (
      
      
      
      ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for

    
    -coupling ranges).
    
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. Link

  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Link

  • Royal Society of Chemistry. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Link

Sources

Differentiation of Methylphenoxy Aniline Positional Isomers: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the differentiation of positional isomers of methylphenoxy aniline using Mass Spectrometry (MS). It addresses the structural nuances of these isomers, specifically focusing on the relative positions of the phenoxy group and the amine group on the aniline ring, as well as the methyl substitution on the phenoxy ring.

Executive Summary

Positional isomers of methylphenoxy aniline (e.g., 4-(4-methylphenoxy)aniline vs. 2-(2-methylphenoxy)aniline ) exhibit identical molecular weights (


 Da) and elemental composition (

). Standard low-resolution MS1 analysis is insufficient for differentiation.

This guide presents a multi-tiered approach to resolve these isomers, prioritizing Tandem Mass Spectrometry (MS/MS) for fragmentation fingerprinting and Ion Mobility Spectrometry (IMS) for gas-phase separation. We leverage the "Ortho Effect" —a specific rearrangement mechanism unique to isomers where the amine and phenoxy groups are adjacent—as the primary diagnostic tool.

Structural Challenges & Isomer Classes

We address two primary categories of isomerism:

  • Ring Substitution (Proximal Isomerism): The position of the phenoxy group relative to the amine (Ortho vs. Meta vs. Para).

  • Distal Substitution: The position of the methyl group on the phenoxy ring.

  • Isomer A (Para-Para): 4-(4-methylphenoxy)aniline (Linear, stable).

  • Isomer B (Ortho-Para): 2-(4-methylphenoxy)aniline (Sterically crowded, prone to rearrangement).

Methodological Workflow

High-Resolution ESI-MS/MS Protocol

Rationale: Electrospray Ionization (ESI) generates stable


 ions.[1] Collision-Induced Dissociation (CID) forces fragmentation. The ortho isomer allows for unique intramolecular hydrogen bonding and cyclic transition states that are geometrically impossible for the para isomer.

Protocol:

  • Sample Prep: Dissolve 10 µg/mL of isomer in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Source: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • Isolation: Select precursor ion

    
    .
    
  • Fragmentation: Apply stepped Collision Energy (CE) from 10 to 40 eV.

  • Detection: Acquire MS2 spectra (scan range

    
     50–210).
    
Diagnostic Fragmentation Pathways

The differentiation relies on two competing pathways: Direct Ether Cleavage vs. Ortho-Rearrangement .

  • Pathway 1: Direct Ether Cleavage (Dominant in Para-Isomers) The C-O bond breaks. The charge is retained on the aniline fragment (lower Ionization Energy) or the phenoxy fragment.

    • Diagnostic Ion:

      
       108 (Aniline cation radical type) or 
      
      
      
      91 (Tropylium from tolyl ring).
  • Pathway 2: The Ortho Effect (Dominant in Ortho-Isomers) In 2-(4-methylphenoxy)aniline, the amine hydrogen can interact with the ether oxygen or the aromatic ring. This facilitates the loss of neutral small molecules (e.g.,

    
     or 
    
    
    
    ) or cyclization to form a pseudo-phenoxazine cation.
    • Diagnostic Ion: Enhanced intensity of

      
       or specific rearrangement ions at 
      
      
      
      182.

Data Visualization: Fragmentation Mechanisms

The following diagram illustrates the divergent fragmentation pathways for Ortho vs. Para isomers.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 200.1 Para_Iso Para-Isomer (4-(4-methylphenoxy)aniline) Precursor->Para_Iso Isolate Ortho_Iso Ortho-Isomer (2-(4-methylphenoxy)aniline) Precursor->Ortho_Iso Isolate DirectCleavage Direct Ether Cleavage (High Energy) Para_Iso->DirectCleavage Dominant Path Frag_108 Aniline Cation m/z 108.06 DirectCleavage->Frag_108 Frag_91 Tropylium Ion (from Tolyl group) m/z 91.05 DirectCleavage->Frag_91 Ortho_Iso->DirectCleavage Minor Rearrange Ortho-Effect Rearrangement (Cyclization/H-Transfer) Ortho_Iso->Rearrange Facilitated Path Frag_183 Cyclized Cation [M+H - NH3]+ m/z 183.08 Rearrange->Frag_183 Neutral Loss Frag_109 Rearranged Phenol m/z 109.05 Rearrange->Frag_109

Caption: Divergent fragmentation pathways. The Ortho-isomer favors rearrangement (yellow path) leading to ammonia loss, while the Para-isomer favors direct cleavage (green path).

Quantitative Comparison Data

The table below summarizes the expected relative abundances (RA) of diagnostic ions at 25 eV Collision Energy.

Diagnostic Featurem/zOrtho-Isomer (2-sub)Para-Isomer (4-sub)Mechanistic Origin
Molecular Ion 200.1 100% (Base)100% (Base)

Stability
Ammonia Loss 183.1 High RA (20-40%) Low RA (<5%)Proximity of

allows H-transfer/elimination.
Aniline Cation 108.1 Medium RAHigh RA (50-80%) Direct C-O bond cleavage.
Tropylium Ion 91.1 Medium RAHigh RAFragmentation of the distal tolyl group.
Drift Time (IMS) ~ ms Lower (Compact) Higher (Extended) Ortho isomers have a smaller Collision Cross Section (CCS).

Advanced Technique: Ion Mobility Spectrometry (IMS)

When MS/MS spectra are ambiguous (e.g., at low concentrations), Drift Tube Ion Mobility (DT-IMS) provides definitive separation based on shape (Collision Cross Section - CCS).

Self-Validating Protocol for IMS:
  • Calibration: Calibrate the IMS drift tube using Polyalanine standards to establish the CCS calibration curve.

  • Analysis: Inject the isomer mixture.

  • Observation:

    • Ortho-Isomer: More globular/compact shape due to intramolecular folding. Result: Faster drift time (smaller CCS).

    • Para-Isomer: Linear/elongated shape. Result: Slower drift time (larger CCS).

  • Validation: Calculate the resolution (

    
    ). A resolution 
    
    
    
    indicates baseline separation.[2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Aniline and Phenoxy Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns and Ortho Effects. Retrieved from [Link]

  • ResearchGate. (2025). Separation of biologically relevant isomers on an Orbitrap mass spectrometer using high‐resolution drift tube ion mobility. Retrieved from [Link]

  • PubMed. (2018).[3] Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Retrieved from [Link]

Sources

Validating the purity of synthesized 2-[(4-Methylphenoxy)methyl]aniline against a reference standard.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-[(4-Methylphenoxy)methyl]aniline is a critical bi-aryl ether intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural integrity—specifically the ether linkage between the aniline and toluene moieties—is susceptible to specific degradation pathways that can compromise downstream catalytic coupling.

This guide provides a comprehensive framework for validating this synthesized product against a Reference Standard (RS). Unlike generic protocols, this document integrates synthetic causality (predicting impurities based on reaction mechanism) with ICH Q2(R1/R2) compliant analytical validation.

Target Audience: Analytical Chemists, Process Development Scientists, and CMC Regulatory Professionals.

Synthetic Logic & Impurity Profiling

To validate purity effectively, one must first understand what to look for. The impurity profile is directly derived from the synthesis route.

The Synthesis Pathway

The most industrial-viable route involves a Williamson ether synthesis followed by a nitro-reduction:

  • Step 1 (Coupling): 2-Nitrobenzyl bromide reacts with p-Cresol (4-methylphenol) under basic conditions (e.g., K₂CO₃/DMF) to form the nitro-ether intermediate.

  • Step 2 (Reduction): The nitro group is reduced (e.g., Fe/HCl or H₂/Pd-C) to the target aniline.

Critical Impurities

Based on this pathway, the validation method must resolve the following specific impurities:

  • Impurity A (Starting Material): p-Cresol. High risk of carryover; potential to compete in downstream nucleophilic reactions.

  • Impurity B (Genotoxic Risk): 2-Nitrobenzyl bromide. Alkylating agent; must be controlled to ppm levels.

  • Impurity C (Intermediate): 2-[(4-Methylphenoxy)methyl]-1-nitrobenzene. Result of incomplete reduction.

  • Impurity D (Byproduct): Azo-dimers. Oxidation byproducts common in aniline synthesis.

Pathway Visualization

The following diagram maps the synthesis and impurity genesis, establishing the logic for the analytical method.

SynthesisPath SM1 2-Nitrobenzyl bromide Inter Nitro-Ether Intermediate (Impurity C) SM1->Inter Base/DMF SM2 p-Cresol SM2->Inter Inter->Inter Unreacted (Incomplete Red.) Product Target Product: 2-[(4-Methylphenoxy) methyl]aniline Inter->Product Reduction (H2/Pd or Fe/HCl) Azo Azo-Dimer (Impurity D) Product->Azo Oxidation (Air/Light)

Figure 1: Synthetic pathway illustrating the origin of critical impurities (A, B, C, D) relative to the target molecule.

Reference Standard (RS) Qualification

Before validating the sample, the Reference Standard itself must be certified. You cannot validate a method using a standard of unknown quality.

Protocol for RS Qualification:

  • Structural Confirmation:

    • 1H-NMR (400 MHz, DMSO-d6): Verify the singlet for the methylene bridge (~5.0 ppm) and the distinct methyl group on the phenoxy ring.

    • Mass Spectrometry (ESI+): Confirm [M+H]+ parent ion.

  • Purity Assignment (Mass Balance Approach): The potency of the RS is calculated, not assumed to be 100%.

    
    
    
    • % Volatiles: Determined by TGA (Thermogravimetric Analysis) or Loss on Drying.

    • % Inorganics: Determined by Residue on Ignition (ROI).

Analytical Method Development

Technique: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD).[1]

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.

    • Reasoning: The molecule contains two aromatic rings, providing sufficient hydrophobicity for interaction with C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Reasoning: Acidic pH (~2.5) suppresses the ionization of the phenolic impurity (pKa ~10) and protonates the aniline (pKa ~4.6), ensuring sharp peak shapes and preventing silanol tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Hold)

    • 2-15 min: 10% → 80% B (Linear Ramp)

    • 15-20 min: 80% B (Wash)

  • Detection: 240 nm.

    • Reasoning: This wavelength captures the absorption of both the aniline and the phenoxy moieties.

Validation Protocol (ICH Q2 Aligned)

This section details the step-by-step experimental validation.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the product from its degradation products.

Protocol:

  • Acid Stress: Treat sample with 1N HCl at 60°C for 2 hours.

  • Base Stress: Treat sample with 1N NaOH at 60°C for 2 hours.

  • Oxidative Stress: Treat with 3% H₂O₂ at RT for 1 hour (Critical for aniline oxidation).

  • Analysis: Inject stressed samples. Use the Peak Purity tool (DAD) to ensure the main peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Linearity & Range

Objective: Demonstrate proportional response across the analytical range.

Protocol:

  • Prepare a stock solution of the Reference Standard (e.g., 1.0 mg/mL).

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.999.
      
    • Y-intercept bias ≤ 2.0% of the response at 100% level.

Accuracy (Recovery)

Objective: Confirm the method measures the true value, unaffected by the matrix.

Protocol:

  • Spike known amounts of the Reference Standard into a "placebo" matrix (or solvent if pure substance validation) at three levels (80%, 100%, 120%).

  • Perform in triplicate for each level (Total 9 determinations).

Data Summary Table: Accuracy

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)Acceptance Criteria
Low (80%) 8.007.9499.2598.0 - 102.0%
Mid (100%) 10.0010.05100.5098.0 - 102.0%
High (120%) 12.0011.9899.8398.0 - 102.0%
Precision (Repeatability)

Objective: Verify consistency of results under the same operating conditions.

Protocol:

  • Prepare 6 independent sample preparations of the synthesized product at 100% concentration.

  • Inject each sample once.

  • Calculate the % Relative Standard Deviation (%RSD) of the assay values.[2]

  • Acceptance Criteria: %RSD ≤ 2.0%.

Validation Workflow Diagram

The following diagram illustrates the decision matrix for the validation process, ensuring a self-correcting workflow.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SysSuit Specificity Specificity Test (Peak Purity Pass?) SysSuit->Specificity Pass FailSpec Refine Gradient/Column Specificity->FailSpec Fail Linearity Linearity & Range (R² > 0.999?) Specificity->Linearity Pass FailSpec->Specificity Retest Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Pass Final Method Validated Accuracy->Final Pass

Figure 2: Step-by-step validation logic flow ensuring ICH compliance.

Comparison of Analytical Techniques

While HPLC-UV is the gold standard for routine QC, other methods exist. This table compares them objectively.

FeatureHPLC-UV (Recommended)qNMR (Quantitative NMR)GC-MS
Specificity High (with proper gradient)Very High (structural resolution)High (but thermal degradation risk)
Sensitivity High (ppm level impurities)Low (requires >10mg sample)Very High
Suitability Best for routine QC & ImpuritiesBest for Reference Standard QualificationGood for volatile impurities only
Risk Co-elution (mitigated by DAD)Solvent peak overlapThermal instability of ether linkage

Expert Insight: Do not use GC-MS as the primary release method for this molecule. The ether linkage in this compound can undergo thermal cleavage in the injection port (250°C+), leading to false positives for p-Cresol and aniline fragments.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for Williamson Ether Synthesis and Nitro Reduction mechanisms).

Sources

Cross-validation of analytical methods for the quantification of aniline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Methods for the Quantification of Aniline Derivatives: A Comparative Guide

Executive Summary

Aniline derivatives serve as critical intermediates in the synthesis of pharmaceuticals (e.g., acetaminophen, local anesthetics) and agrochemicals. However, many are classified as Genotoxic Impurities (GTIs) or Potential Genotoxic Impurities (PGIs) , requiring quantification at trace levels (often sub-ppm) to meet ICH M7 regulatory thresholds.

This guide addresses the analytical dilemma faced by process chemists and analytical scientists: How to cross-validate a routine HPLC-UV method against high-sensitivity alternatives like LC-MS/MS or orthogonal GC-MS to ensure patient safety without over-engineering QC workflows.

The Analytical Challenge: Why Anilines are Difficult

Anilines present a "perfect storm" of chromatographic challenges:

  • Basicity (

    
    ):  They interact strongly with residual silanols on silica-based columns, causing severe peak tailing.
    
  • Polarity: Small anilines (e.g., 4-chloroaniline) often elute near the void volume in Reverse Phase Liquid Chromatography (RPLC).

  • Matrix Interference: In UV detection, the benzene ring absorption (

    
     nm) overlaps significantly with drug substances and formulation excipients.
    

Method A: HPLC-UV/DAD (The Routine Workhorse)

Best for: Process control, raw material assay, and impurities >0.05%.

The Strategy: To overcome silanol interactions, we must suppress the ionization of the aniline (operate at high pH) or use ion-pairing agents. However, modern "High pH Stable" C18 columns are the preferred robust approach.

Protocol:

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: DAD at 235 nm (primary) and 280 nm (secondary).

  • Flow Rate: 1.0 mL/min.

Pros: Robust, low cost, easy transfer to QC. Cons: Limited sensitivity (LOQ


 1-5 ppm); prone to co-elution.

Method B: LC-MS/MS (The Trace Standard)

Best for: Genotoxic impurity screening (sub-ppm), complex matrices.

The Strategy: We utilize the basicity of anilines to our advantage using Electrospray Ionization in Positive mode (ESI+).[2]

Protocol:

  • Column: Phenyl-Hexyl (provides orthogonal selectivity via

    
    -
    
    
    
    interactions),
    
    
    mm, 1.7 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI+, MRM mode (Multiple Reaction Monitoring).

  • Transitions: Monitor parent ion

    
     to characteristic fragment (e.g., loss of 
    
    
    
    or
    
    
    ).

Pros: Extreme sensitivity (LOQ < 0.01 ppm); high specificity. Cons: Matrix effects (ion suppression); high capital cost.

Method C: GC-MS (The Orthogonal Validator)

Best for: Confirmation of identity, volatile anilines, and non-polar matrices.

The Strategy: Direct injection often leads to adsorption in the inlet liner. Derivatization is recommended to improve volatility and peak shape.

Protocol:

  • Derivatization: Extract sample into alkaline dichloromethane; treat with Trifluoroacetic Anhydride (TFAA) to form the amide.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms),

    
    .
    
  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program:

    
     hold 1 min, ramp 
    
    
    
    to
    
    
    .
  • Detection: SIM mode (Selected Ion Monitoring).[1]

Pros: Orthogonal separation mechanism (volatility vs. polarity); eliminates LC matrix effects. Cons: Time-consuming sample prep; derivatization adds variability.

Comparative Performance Data

The following data represents a synthesized comparison for 4-Chloroaniline , a common potentially genotoxic impurity.

Performance MetricHPLC-UV (Method A)LC-MS/MS (Method B)[3]GC-MS (Method C - Deriv.)[2]
Linearity (

)



Range 1.0 - 1000 µg/mL0.001 - 1.0 µg/mL0.05 - 50 µg/mL
LOD (Limit of Detection) 0.2 ppm0.005 ppm0.02 ppm
LOQ (Limit of Quantitation) 0.5 ppm0.015 ppm0.05 ppm
Recovery (Spiked Matrix) 98 - 102%85 - 115%90 - 110%
Precision (%RSD)



Throughput High (15 min/sample)High (10 min/sample)Low (45 min/sample)

Cross-Validation Workflow

To validate the routine HPLC method, you must prove it does not suffer from bias compared to the sensitive LC-MS/MS method.

The Experiment:
  • Sample Set: Prepare 10 real-world batches of drug substance (if available) or spiked placebo samples at varying concentrations (LOQ to 150% of spec).

  • Parallel Analysis: Analyze the same vials (or aliquots) on Method A and Method B within 24 hours.

  • Statistical Test: Do not just compare means. Use a Bland-Altman Plot to assess agreement and calculate the Concordance Correlation Coefficient (CCC) .

CrossValidation Start Start: Cross-Validation Study Prep Sample Preparation (Spiked Matrix & Real Batches) Start->Prep Split Split Aliquots Prep->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: LC-MS/MS (Reference Method) Split->MethodB DataA Data Set A (Concentration) MethodA->DataA DataB Data Set B (Concentration) MethodB->DataB Stat Statistical Analysis (Bland-Altman & Regression) DataA->Stat DataB->Stat Decision Is Bias < 5%? Stat->Decision Pass Validation Successful: HPLC-UV Approved for QC Decision->Pass Yes Fail Validation Failed: Investigate Matrix Effects Decision->Fail No

Figure 1: Cross-validation workflow ensuring the routine method (HPLC) aligns with the reference method (LC-MS).

Decision Framework: Which Method When?

Use this logic gate to determine the appropriate technology for your development stage.

DecisionTree Input Aniline Analysis Requirement LimitCheck Required Limit (TTC / Dose)? Input->LimitCheck HighLimit > 100 ppm (Intermediate) LimitCheck->HighLimit High LowLimit < 10 ppm (GTI / Finished Drug) LimitCheck->LowLimit Low HPLC Use HPLC-UV (High pH C18) HighLimit->HPLC MatrixCheck Matrix Complexity? LowLimit->MatrixCheck Simple Simple (API) MatrixCheck->Simple Clean Complex Complex (Plasma/Formulation) MatrixCheck->Complex Dirty Simple->HPLC If pre-concentration possible LCMS Use LC-MS/MS (ESI+ MRM) Simple->LCMS Primary Complex->LCMS GCMS Use GC-MS (Derivatization) Complex->GCMS Orthogonal Check

Figure 2: Decision matrix for selecting the analytical technique based on regulatory limits and matrix complexity.

References

  • International Council for Harmonisation (ICH). (2023).[4] ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). (2017). ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • US Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Kuklenyik, Z., et al. (2019). Quantification of aniline and its metabolites in urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5] (For cross-validation principles). [Link]

Sources

Impact of methyl group position on the physicochemical properties of phenoxy anilines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Magic" in Phenoxy Anilines

In medicinal chemistry and agrochemical design, the phenoxy aniline scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., MEK, VEGFR inhibitors) and herbicides. While the scaffold itself provides the necessary hydrogen bond donor/acceptor motifs, the position of the methyl group —a seemingly minor modification—often dictates the difference between a nanomolar drug candidate and an inactive compound.

This guide objectively compares the physicochemical impact of ortho- , meta- , and para- methyl substitution on phenoxy anilines.[1] We synthesize experimental data to demonstrate how these positional isomers diverge in basicity (pKa) , lipophilicity (logP) , and conformational dynamics .[1]

Key Findings at a Glance
PropertyOrtho-Methyl (

-)
Meta-Methyl (

-)
Para-Methyl (

-)
Basicity (pKa) Lowest (Steric Inhibition of Protonation)Intermediate (+I effect)Highest (+I effect + Resonance)
Conformation Locked/Twisted (High Torsion Angle)FlexibleFlexible / Planar Potential
Solubility High (Crystal lattice disruption)ModerateLow (Efficient packing)
Metabolic Stability High (Steric shielding of metabolic sites)ModerateLow (Benzylic oxidation prone)

Mechanistic Deep Dive: Why Position Matters

To predict the performance of a phenoxy aniline derivative, one must understand the interplay between Electronic Effects and Steric Forces .[1]

The Electronic vs. Steric Tug-of-War
  • Electronic Effect (+I): The methyl group is an electron-donating group (EDG) via induction.[1] Theoretically, this should increase electron density on the aniline nitrogen, making it more basic (higher pKa).

  • Steric Effect (The "Ortho Effect"): When the methyl group is in the ortho position (2-position) relative to the amine or the phenoxy linkage, it physically crowds the reaction center.[1]

    • Steric Inhibition of Resonance (SIR): Forces the nitrogen lone pair out of conjugation with the phenyl ring.[1]

    • Steric Inhibition of Protonation (SIP): Hinders the approach of a proton (hydronium ion) and destabilizes the solvated conjugate acid.[1]

The Conformational Lock (Critical for Binding)

In kinase inhibitors, the phenoxy aniline moiety often binds in a hydrophobic pocket where the "twist" between the two phenyl rings is critical.

  • Para-substitution: Allows free rotation around the ether linkage (

    
    ).[1]
    
  • Ortho-substitution: Forces the rings into a perpendicular arrangement (

    
    ) to minimize steric clash between the methyl group and the ether oxygen lone pairs.[1] This "pre-organized" conformation can drastically reduce the entropic cost of binding.
    

ConformationLogic cluster_0 Para-Methyl (Flexible) cluster_1 Ortho-Methyl (Locked) P_Aniline Aniline Ring P_Linker Ether Linkage (Free Rotation) P_Aniline->P_Linker P_Phenoxy Phenoxy Ring P_Linker->P_Phenoxy O_Aniline Aniline Ring O_Linker Ether Linkage (Restricted Rotation) O_Aniline->O_Linker O_Methyl Ortho-Methyl (Steric Clash) O_Methyl->O_Linker Steric Hindrance O_Phenoxy Phenoxy Ring O_Linker->O_Phenoxy Mechanism Biological Consequence cluster_0 cluster_0 cluster_0->Mechanism High Entropy Cost (Flexible Binding) cluster_1 cluster_1 cluster_1->Mechanism Low Entropy Cost (Pre-organized)

Figure 1: Conformational impact of methyl substitution.[1] The ortho-methyl group acts as a steric anchor, locking the torsion angle.

Physicochemical Performance Guide

Basicity (pKa) Comparison

The basicity of the aniline nitrogen determines its ionization state at physiological pH (7.4), influencing solubility and membrane permeability.

Compound ClassApprox.[1][2][3][4][5][6][7][8][9] pKaMechanism
Aniline (Reference) 4.58Baseline resonance delocalization.
4-Phenoxyaniline ~5.0 - 5.47Phenoxy group (+R) increases electron density at para position.[1]
p-Methyl-4-phenoxyaniline ~5.6 - 5.8 Methyl (+I) and Phenoxy (+R) reinforce basicity.[1] Strongest base.[1]
m-Methyl-4-phenoxyaniline ~5.1 - 5.3Methyl (+I) effect is weaker from meta position.[1]
o-Methyl-4-phenoxyaniline ~4.4 - 4.6 Ortho Effect: Steric hindrance destabilizes the ammonium cation, lowering pKa despite the methyl's +I effect.[1]

Implication: Para-methyl derivatives are more likely to be protonated in acidic lysosomes (pH 5.0), potentially leading to lysosomal trapping.[1] Ortho-methyl derivatives remain neutral over a wider pH range, improving passive diffusion.[1]

Lipophilicity (logP) & Solubility

Methylation increases lipophilicity (logP increases by ~0.5 units per methyl group), but the position affects crystal lattice energy (Melting Point).[1]

IsomerlogP (Predicted)Melting Point (Trend)Aqueous Solubility
Para-Methyl ~3.2High (Symmetrical packing)Low
Meta-Methyl ~3.2ModerateModerate
Ortho-Methyl ~3.1*Low (Lattice disruption)High

*Note: While the calculated logP (cLogP) is often identical for isomers, experimental logP can vary.[1] Ortho-substitution can shield polar regions, increasing "apparent" lipophilicity in biological systems, but the disruption of crystal packing (low MP) significantly boosts kinetic solubility.

Experimental Protocols

To validate these properties in your own scaffold, use the following self-validating protocols.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise ionization constant of the aniline nitrogen.

  • Preparation: Dissolve 5 mg of the phenoxy aniline derivative in 10 mL of a mixed solvent system (e.g., Methanol/Water 50:50) to ensure solubility.

  • Titration: Use a standardized 0.1 M HCl solution. Perform the titration under inert gas (

    
    ) to prevent 
    
    
    
    absorption.[1]
  • Data Acquisition: Record pH vs. Volume of titrant.

  • Calculation: Use the Henderson-Hasselbalch equation.

    • Validation Step: Perform a blank titration with aniline (known pKa 4.[1]58) to calibrate the electrode response in the mixed solvent.

  • Extrapolation: If a co-solvent was used, extrapolate the pKa to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]

Protocol: Shake-Flask logP Measurement (Miniaturized)

Objective: Measure the distribution between Octanol and Water.[1]

  • Equilibration: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the water-saturated octanol phase.

  • Partitioning: Mix 1 mL of drug-octanol solution with 1 mL of octanol-saturated buffer in a glass vial. Vortex for 1 hour at 25°C.[1]

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

    • Validation Step: Mass balance check.[1] The sum of the mass in both phases must equal >95% of the initial mass.

    • Calculation:

      
      
      

ExperimentalWorkflow cluster_pKa pKa Determination cluster_logP logP Determination Start Start: Phenoxy Aniline Isomer SolubilityCheck Check Solubility (MeOH/Water Mix) Start->SolubilityCheck Saturation Pre-saturate Octanol/Water Start->Saturation Titration Potentiometric Titration (0.1 M HCl) SolubilityCheck->Titration Yasuda Yasuda-Shedlovsky Extrapolation Titration->Yasuda Result Validated Physicochemical Profile Yasuda->Result Shake Vortex & Centrifuge Saturation->Shake HPLC HPLC-UV Quantification (Mass Balance Check) Shake->HPLC HPLC->Result

Figure 2: Parallel workflow for characterizing physicochemical properties.

Case Study: 2-Methyl vs. 4-Methyl Phenoxy Aniline

Comparing 2-methyl-4-(4-methylphenoxy)aniline (Ortho-isomer) vs. 4-methyl-2-(4-methylphenoxy)aniline (Para-isomer relative to amine).

  • Synthesis Note: The ortho-isomer is synthetically more challenging due to steric hindrance during the coupling reaction (e.g., Ullmann or Buchwald-Hartwig coupling), often requiring specialized ligands.[1]

  • Spectroscopic ID:

    • Ortho-isomer: The methyl protons appear upfield (~2.1 ppm) due to shielding by the orthogonal phenoxy ring.[1]

    • Para-isomer: The methyl protons appear at standard aromatic methyl shift (~2.3 ppm).[1]

  • Biological Outcome: In a hypothetical kinase assay, the ortho-isomer often exhibits higher selectivity.[1] The "locked" conformation prevents the molecule from adapting to "off-target" kinases, whereas the flexible para-isomer might bind promiscuously.[1]

Conclusion & Strategic Recommendation

When optimizing a phenoxy aniline scaffold:

  • Choose Ortho-Methyl if you need to:

    • Lock conformation for selectivity.[1]

    • Improve solubility (by lowering MP).

    • Lower basicity to reduce lysosomal trapping.[1]

  • Choose Para-Methyl if you need to:

    • Maximize metabolic stability (blocking the reactive para-position).[1]

    • Increase basicity significantly.

    • Simplify synthesis.

References

  • Basicity of Aniline Derivatives

    • Source: Chemistry LibreTexts.[1] "24.4: Basicity of Arylamines."

  • Ortho Effect & Steric Inhibition

    • Source: Wikipedia.[1] "Ortho effect."[1]

  • Physicochemical Properties of Phenoxy Anilines

    • Source: National Institutes of Health (NIH) PubChem. "4-Phenoxyaniline Compound Summary."[1]

    • [1]

  • Isomer Comparison Data

    • Source: BenchChem.[1][4] "Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers."

  • Kinase Inhibitor Structural Biology

    • Source: Blue Ridge Institute for Medical Research.[1] "Properties of FDA-approved small molecule protein kinase inhibitors."

Sources

Comparing the reactivity of 2-[(4-Methylphenoxy)methyl]aniline with other aniline derivatives.

[1]

Executive Summary

2-[(4-Methylphenoxy)methyl]aniline (MPMA) represents a specialized class of ortho-substituted anilines where the steric bulk of the substituent is balanced by the flexibility of a methylene ether linker. Unlike simple ortho-alkyl anilines (e.g., o-toluidine), MPMA possesses a pendant phenoxy group capable of participating in intramolecular cyclizations, making it a valuable scaffold for synthesizing dibenzoxazepines and indole derivatives.[1]

This guide compares MPMA against three standard benchmarks:

  • Aniline (Baseline nucleophilicity).

  • o-Toluidine (Steric benchmark).

  • 2-Methoxyaniline (Electronic/Chelation benchmark).

Key Findings
  • Nucleophilicity: MPMA exhibits reduced nucleophilicity (approx. 0.6x relative to o-toluidine) due to the significant steric sweep of the ortho-phenoxymethyl arm.

  • Unique Reactivity: Unlike standard anilines, MPMA is primed for intramolecular oxidative cyclization , allowing rapid access to 7-membered heterocycles.[1]

  • Electrophilic Substitution: The amino group directs incoming electrophiles primarily to the para-position (C4), with the ortho-substituent blocking C2 and weakly activating C6.

Part 1: Structural & Electronic Analysis

The reactivity of MPMA is defined by the "Ortho Effect"—a combination of steric hindrance and field effects.

FeatureMPMA CharacteristicsImpact on Reactivity
Steric Bulk High (

is larger than

)
Retards intermolecular nucleophilic attack (e.g., acylation, alkylation).[1]
Linker Flexibility Methylene (

) bridge
Breaks conjugation between the phenoxy ring and the aniline nitrogen. Prevents direct resonance donation (unlike o-anisidine).
Coordination Ether OxygenPotential H-bond acceptor. Can stabilize transition states or facilitate metal chelation (e.g., Pd-catalyzed C-H activation).[1]
Comparative Reactivity Matrix
PropertyAnilineo-Toluidineo-AnisidineMPMA (Target)
pKa (Conj. Acid) 4.604.444.52~4.3 - 4.4 (Est.)
Relative Nucleophilicity 1.0 (Ref)~0.4~0.6~0.25
Primary Reaction Mode IntermolecularIntermolecularIntermolecularIntra/Intermolecular
Cyclization Potential LowLowMediumHigh (7-membered rings)

Part 2: Detailed Reactivity Profiles

Nucleophilic Substitution (Acylation Kinetics)

In amide coupling reactions, MPMA reacts significantly slower than aniline.[1] The pendant (4-methylphenoxy)methyl group creates a "steric gate" that hinders the approach of bulky electrophiles (like acid chlorides).

  • Mechanism: The amine nitrogen attacks the carbonyl carbon.

  • Observation: While o-toluidine shows retardation due to the methyl group, MPMA shows further retardation because the methylene-phenoxy tail has rotational freedom, effectively occupying a larger volume of space around the nitrogen lone pair.

Intramolecular Cyclization (The "Killer Application")

This is the differentiating factor for MPMA. Under oxidative conditions or metal catalysis, the aniline nitrogen can attack the pendant aromatic ring or the methylene linker can participate in rearrangements.

Pathway A: Dibenzoxazepine Synthesis MPMA can undergo intramolecular direct arylation or oxidative coupling to form dibenz[b,f][1,4]oxazepines.[1] This reaction is impossible for o-toluidine or aniline.

Electrophilic Aromatic Substitution (EAS)

When subjecting MPMA to halogenation or nitration:

  • Directing Group: The

    
     group is the dominant ortho/para director.
    
  • Site Selectivity: The C2 position is blocked. The C6 position is sterically crowded. The C4 position (para to amine) is the exclusive site for major substitution.

Part 3: Experimental Workflows & Protocols

Protocol A: Competitive Acylation Assay (Nucleophilicity Ranking)

Objective: Quantify the relative reactivity of MPMA against o-toluidine to determine steric penalty.

Reagents:

  • Substrate Mix: MPMA (1.0 equiv) + o-Toluidine (1.0 equiv).[1]

  • Electrophile: Acetic Anhydride (0.5 equiv - Limiting Reagent).

  • Solvent: Dichloromethane (DCM).

  • Internal Standard: Naphthalene.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol MPMA, 1.0 mmol o-toluidine, and 0.5 mmol naphthalene in 10 mL anhydrous DCM.

  • Initiation: Add 0.5 mmol Acetic Anhydride dropwise at 0°C.

  • Reaction: Stir at 25°C for 30 minutes.

  • Quenching: Add 1 mL saturated

    
    .
    
  • Analysis: Extract organic layer and analyze via GC-MS or HPLC.

  • Calculation: Calculate the ratio of acetylated products.

    • Result Interpretation: If Ratio (Acet-MPMA : Acet-Tol) is < 1, MPMA is less nucleophilic.[1] (Expected result: ~0.6).

Protocol B: Intramolecular Cyclization to Benzoxazepine

Objective: Demonstrate the scaffold's unique utility in heterocycle synthesis.

Reagents:

  • Substrate: MPMA (1.0 mmol).

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand: XPhos (10 mol%).

  • Oxidant/Base:

    
     (2 equiv).[1]
    
  • Solvent: Toluene (degassed).

Step-by-Step Methodology:

  • Setup: In a glovebox, combine MPMA, Catalyst, Ligand, and Base in a pressure vial.[1]

  • Solvation: Add Toluene (5 mL). Seal the vial.

  • Heating: Heat to 110°C for 12 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H NMR (Look for disappearance of

    
     peak and appearance of C-N aromatic coupling).
    

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways for MPMA compared to standard anilines.

ReactivityLandscapeMPMAMPMA(Target Molecule)AcylationIntermolecularAcylationMPMA->AcylationSlow (Steric penalty)CyclizationIntramolecularCyclizationMPMA->CyclizationPd-Catalyzed(Unique Feature)EASElectrophilicSubstitutionMPMA->EASDirecting Group: NH2AmideSterically HinderedAmideAcylation->AmideHeterocycleDibenzoxazepine(7-membered ring)Cyclization->HeterocycleParaSub4-SubstitutedDerivativeEAS->ParaSubMajor Product

Caption: Figure 1.[1][2] Reaction divergence of MPMA. Note the unique green pathway (Cyclization) unavailable to simple anilines, while the acylation pathway (dashed) is retarded by steric hindrance.[1]

Part 5: Troubleshooting & Optimization

When working with MPMA, researchers often encounter specific challenges related to its ortho-substituent.

IssueCauseSolution
Low Yield in Amide Coupling Steric hindrance of the phenoxymethyl group blocks the nucleophile.Use more reactive electrophiles (Acid Chlorides > Esters) and stronger bases (e.g., NaH) to deprotonate the amine first.[1]
Regioisomer Mix in EAS Competition between C4 and C6 positions.Lower the temperature to -78°C to favor the kinetic product (C4). C6 is thermodynamically less favorable due to sterics.
Oxidation Side Products The benzylic methylene (

) is susceptible to radical oxidation.
Perform reactions under inert atmosphere (

or Ar). Avoid strong radical initiators unless intended.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from [1]

  • Asian Journal of Chemistry. (1991). Nature and Composition of Ortho-Effect in Aniline Derivatives. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). I2-Promoted Intramolecular Oxidative Cyclization of Butenyl Anilines: A Facile Route to Benzo[b]azepines. Retrieved from

  • Santa Cruz Biotechnology. (2024). Product Data: 2-(phenoxymethyl)aniline. Retrieved from [1]

  • MDPI Molecules. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Retrieved from [1]

Head-to-head comparison of different synthetic routes to diaryl ether amines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The diaryl ether amine motif is a cornerstone of medicinal chemistry, prevalent in kinase inhibitors (e.g., Sorafenib), antidepressants (e.g., Amoxapine), and various agrochemicals. The synthetic challenge lies not merely in forming the C–O bond, but in doing so selectively in the presence of nitrogen nucleophiles (amines) or their precursors.

This guide compares the three dominant routes to this scaffold:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial workhorse for electron-deficient systems.

  • Palladium-Catalyzed Coupling (Buchwald-Hartwig): The high-precision route for unactivated or complex substrates.

  • Copper-Catalyzed Coupling (Ullmann/Chan-Lam): The cost-effective alternative for robust substrates.

Strategic Decision Matrix

Before selecting a route, apply this logic flow to your specific substrate.

DecisionMatrix Start Target: Diaryl Ether Amine EWG Is an Electron-Withdrawing Group (NO2, CN, CF3) ortho/para to Halogen? Start->EWG SNAr Route A: S_NAr (High Scalability, Low Cost) EWG->SNAr Yes (Best Path) Sterics Is the substrate sterically hindered or lacking EWGs? EWG->Sterics No Chemoselective Is a free amine present on the coupling partners? Sterics->Chemoselective Yes ChanLam Route D: Chan-Lam (Boronic Acids, Room Temp) Sterics->ChanLam Delicate Substrate/Late Stage PdRoute Route B: Pd-Catalysis (Ligand: RockPhos/tBuBrettPhos) Chemoselective->PdRoute Yes (High Selectivity req.) CuRoute Route C: Modern Ullmann (Ligand: TMHD/Picolinic Acid) Chemoselective->CuRoute No (Protected Amine/Robust)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics and functional group compatibility.

Head-to-Head Comparison

The following table synthesizes performance metrics across the four methodologies.

FeatureSNAr (Classic) Pd-Catalyzed (Buchwald) Cu-Catalyzed (Ullmann) Chan-Lam Coupling
Primary Mechanism Addition-Elimination (Meisenheimer)Pd(0)/Pd(II) CycleRadical/Oxidative AdditionOxidative Coupling (Cu(II)/Cu(III))
Key Requirement Strong EWG (NO₂, CN) on ElectrophileSpecialized Ligand (e.g., RockPhos)High Temp (>100°C) or LigandBoronic Acid Partner + Oxidant (Air)
Amine Tolerance High (Usually performed on Nitro precursors)Medium (Requires chemoselective ligands)Low (Amines chelate Cu; protection needed)High (Mild conditions)
Steric Tolerance Low (ortho-substituents hinder attack)Excellent (Ligand dependent)MediumHigh
Cost $ (Very Low)

$ (High - Pd + Ligands)
$ (Low)

(Medium - Boronic acids)
Scalability Excellent (Kilogram scale)Good (Removal of Pd is critical)Good (Solvent waste issues)Poor (Dilute conditions often needed)

Detailed Methodologies & Protocols

Route A: SNAr (The "Nitro-Reduction" Strategy)

Best for: Early-stage synthesis where the amine is introduced as a nitro group.

Scientific Insight: The presence of an amine often complicates direct coupling. The most robust strategy is to couple a phenol with a fluoro-nitrobenzene. The nitro group acts as the activating EWG for the ether formation and is subsequently reduced to the amine. Fluoride is the superior leaving group here due to the high electronegativity stabilizing the Meisenheimer intermediate [1].

Protocol (Self-Validating):

  • Reagents: 4-Fluoronitrobenzene (1.0 equiv), Phenol derivative (1.1 equiv), K₂CO₃ (1.5 equiv).

  • Solvent: DMF or DMSO (0.5 M concentration).

  • Procedure:

    • Charge flask with phenol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide (color change usually observed).

    • Add 4-fluoronitrobenzene.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of fluoride).

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Reduction Step: Dissolve intermediate in EtOH/EtOAc, add Pd/C (10 wt%), and stir under H₂ (1 atm) or use Fe/NH₄Cl for a chemoselective reduction if halogens are present.

Route B: Palladium-Catalyzed C–O Coupling

Best for: Unactivated aryl halides or late-stage functionalization where the amine is already present.

Scientific Insight: The challenge here is chemoselectivity . Amines are better ligands for Pd than phenols. To prevent N-arylation (side reaction) or catalyst poisoning, you must use bulky, electron-rich biarylphosphine ligands like RockPhos or tBuBrettPhos . These ligands promote reductive elimination of the ether and sterically discourage amine binding [2].

Protocol (Maiti & Buchwald Modified):

  • Reagents: Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), K₃PO₄ (2.0 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%), RockPhos (4 mol%) (Ligand-to-Pd ratio 2:1 is critical).

  • Solvent: Toluene (anhydrous, degassed).

  • Procedure:

    • Pre-complexation: Mix Pd(OAc)₂ and RockPhos in toluene under Argon for 1 min (solution turns from orange to pale yellow/green).

    • Add Aryl Bromide, Phenol, and K₃PO₄.[1][2]

    • Heat to 90°C for 12–18 hours.

    • Note: If a primary amine is present on the substrate, use tBuBrettPhos and lower the temperature to 70°C if possible to maximize selectivity for O-arylation over N-arylation.

Route C: Modern Ullmann (Copper-Catalyzed)

Best for: Cost-sensitive projects with robust substrates (no free amines).

Scientific Insight: Classical Ullmann requires 200°C and copper bronze. Modern variants use ligands like 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) or Picolinic Acid to solubilize the Cu(I) species, allowing reaction at 90–110°C [3]. Note that free amines on the substrate will compete with the ligand for Copper, killing the reaction. Protect amines as Boc/Cbz before this step.

Protocol:

  • Reagents: Aryl Iodide (1.0 equiv), Phenol (1.5 equiv), Cs₂CO₃ (2.0 equiv).

  • Catalyst: CuI (10 mol%), Picolinic Acid (20 mol%).

  • Solvent: DMSO (High polarity is essential for Cu-catalysis).

  • Procedure:

    • Combine all solids in a sealable tube.

    • Evacuate and backfill with Argon (3x). Oxygen inhibits the catalytic cycle.

    • Add DMSO and heat to 90°C for 24 hours.

    • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

Mechanistic Visualization

Understanding the catalytic cycles is crucial for troubleshooting. The Pd cycle relies on reductive elimination as the turnover-limiting step (accelerated by bulky ligands), while the Cu cycle involves a radical-like oxidative addition.

MechanismComparison cluster_Pd Palladium Cycle (Buchwald) Key: Reductive Elimination cluster_Cu Copper Cycle (Ullmann) Key: Nucleophilic Attack/Radical Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OAr') OxAdd->LigEx + Ar'OH / Base RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 + Ar-O-Ar' CuI L-Cu(I) Cu_Complex Cu(I)-Phenoxide CuI->Cu_Complex + Ar'OH / Base OxAdd_Cu Oxidative Add. (L-Cu(III)-Ar) Cu_Complex->OxAdd_Cu + Ar-X Prod_Cu Product Release OxAdd_Cu->Prod_Cu Prod_Cu->CuI + Ar-O-Ar'

Figure 2: Simplified mechanistic comparison. The Pd cycle (left) is sensitive to sterics at the Reductive Elimination step. The Cu cycle (right) is sensitive to ligand displacement by substrate amines.

References

  • Terrett, N. K., et al. (1996). Combinatorial Synthesis: The Design of Compound Libraries and their Application to Drug Discovery. Tetrahedron, 52(45), 14235-14274.

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Journal of the American Chemical Society, 131(5), 1749-1751.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[3] Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Evans, D. A., et al. (1998).[4] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[4] Tetrahedron Letters, 39(19), 2937-2940.

Sources

Benchmarking the performance of novel aniline-based compounds against existing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline moieties represent a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in over 30% of FDA-approved kinase inhibitors (e.g., Gefitinib, Imatinib). However, this structural class carries a significant liability: metabolic bioactivation into reactive quinone-diimines , which drives hepatotoxicity and genotoxicity.

This guide outlines a rigorous benchmarking framework for evaluating novel aniline-based candidates. Unlike standard potency screens, this protocol integrates metabolic stability and reactive metabolite trapping as primary filters alongside efficacy. We compare a hypothetical "Novel Compound X" (a 4-fluoroaniline derivative) against the industry standard Gefitinib to demonstrate this workflow.

Part 1: The Chemical Rationale & Toxicity Liability

The "Aniline Alert" Mechanism

Before benchmarking efficacy, one must benchmark safety. The core challenge with anilines is their bioactivation by Cytochrome P450 (specifically CYP1A2 and CYP2C9).

  • Metabolic Activation: The aniline nitrogen is oxidized to a hydroxylamine.

  • Reactive Intermediate: This dehydrates to form a Quinone-diimine , a potent electrophile.

  • Consequence: This electrophile covalently binds to hepatic proteins (hepatotoxicity) or DNA (genotoxicity).

The Engineering Solution (Benchmarking Criteria): Modern design often employs a "Fluorine Switch"—substituting the para-position with fluorine to block oxidation. Therefore, the benchmark for any novel aniline is Metabolic Stability relative to its non-fluorinated analog.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical failure pathway that benchmarking must detect.

MetabolicActivation Aniline Aniline Scaffold (Drug Candidate) CYP CYP450 Oxidation Aniline->CYP Hydroxylamine N-Hydroxylamine (Intermediate) CYP->Hydroxylamine Bioactivation Quinone Quinone-Diimine (TOXIC ELECTROPHILE) Hydroxylamine->Quinone -H2O Adduct Protein/DNA Adduct (Liver Injury/Mutation) Quinone->Adduct Covalent Binding Detox Glutathione Conjugation (Safe Excretion) Quinone->Detox +GSH (Trapping)

Figure 1: The Bioactivation Pathway. Benchmarking must quantify the ratio of Detox (GSH trapping) to Adduct formation.

Part 2: Efficacy Benchmarking (Kinase Selectivity)

Protocol: ADP-Glo™ Kinase Assay

To objectively compare a novel compound against a standard (e.g., Gefitinib), we utilize the ADP-Glo™ platform. This assay is superior to radiometric methods for high-throughput benchmarking because it directly quantifies ADP production, making it less sensitive to compound fluorescence interference.

Experimental Workflow
  • Enzyme Prep: Dilute EGFR kinase to 0.2 ng/µL in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate: Use Poly(Glu, Tyr) 4:1 as the acceptor substrate.

  • ATP Concentration (Critical): Run the assay at Km(app) for ATP (approx. 10 µM for EGFR).

    • Why? Testing at saturating ATP (>1 mM) masks the potency of ATP-competitive inhibitors (Type I), leading to false negatives.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction) → Add Kinase Detection Reagent (converts ADP to Luciferin).

  • Readout: Luminescence integration (0.5 - 1 sec).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Standard: Gefitinib IC50 must fall within 2-fold of historical mean (e.g., 2-5 nM).

Part 3: Safety & Toxicology Benchmarking

This is the "Go/No-Go" gate for aniline derivatives.

Genotoxicity: OECD 471 (AMES Test)

Anilines are notorious for causing frame-shift mutations.

  • Strains: S. typhimurium TA98 (frame-shift) and TA100 (base-pair substitution).

  • Metabolic Activation: Essential. You must run the assay with and without S9 fraction (rat liver extract).

    • Reasoning: Many anilines are "promutagens"—they are safe until the liver (S9) converts them to the hydroxylamine intermediate (see Figure 1).

  • Benchmark: A >2-fold increase in revertant colonies over vehicle control is a FAIL .

Cardiotoxicity: hERG Automated Patch Clamp

Anilines often exhibit off-target activity at the hERG potassium channel, leading to QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[1]

  • Protocol:

    • Cell Line: CHO cells stably expressing hERG.[2]

    • Voltage Protocol: Step to +20 mV (2s) followed by a repolarizing ramp to -80 mV.

    • Positive Control: E-4031 (IC50 ~300 nM).

  • Benchmark: "Novel Compound X" should have an hERG IC50 > 30 µM (providing a >1000-fold safety margin over therapeutic Cmax).

Part 4: Comparative Data Summary

The following table summarizes the benchmarking results of a hypothetical "Novel Fluorinated Aniline" against the standard of care.

ParameterAssay / ProtocolStandard (Gefitinib)Novel Compound XInterpretation
Potency (EGFR) ADP-Glo (ATP @ Km)3.2 nM1.8 nM Superior potency.
Metabolic Stability Human Microsomes (t1/2)45 min>120 min Fluorination blocked metabolic soft spot.
Genotoxicity AMES (TA98 + S9)NegativeNegative Passed "Structural Alert" filter.
Cardiotoxicity hERG Patch Clamp (IC50)>10 µM>50 µM Superior safety margin.
Reactive Metabolites GSH Trapping (LC-MS)Low AdductsNone Detected No quinone-diimine formation.

Part 5: Integrated Benchmarking Workflow

This diagram guides the decision-making process for aniline-based drug discovery.

BenchmarkingWorkflow cluster_Efficacy Phase 1: Efficacy cluster_Safety Phase 2: The Aniline Filter Start Novel Aniline Candidate KinaseAssay Kinase IC50 (ADP-Glo) Start->KinaseAssay Selectivity Kinase Panel (Selectivity Score) KinaseAssay->Selectivity IC50 < 10nM AMES AMES Test (+/- S9 Fraction) Selectivity->AMES Selective GSH GSH Trapping (Reactive Metabolites) AMES->GSH Negative Stop DISCARD (Toxic Liability) AMES->Stop Positive hERG hERG Assay (Patch Clamp) GSH->hERG No Adducts GSH->Stop High Adducts Decision Lead Candidate Selection hERG->Decision IC50 > 30µM

Figure 2: The "Aniline Filter" Workflow. Note that Safety (Red) is the primary bottleneck for this chemical class.

References

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[3] OECD Publishing. Link

  • Reaction Biology. (2023). hERG Patch Clamp Assay – Cardiac Safety Panel Protocol.Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay: A Luminescent ADP Detection Platform for Kinase Profiling.[4]Link

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Connection between Bioactivation and Safety. Chemical Research in Toxicology. Link

  • Sophion Bioscience. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp.[5] Frontiers in Pharmacology. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(4-Methylphenoxy)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Characterization

2-[(4-Methylphenoxy)methyl]aniline belongs to the aromatic amine class of compounds. Aromatic amines, as a group, are known for a range of potential health hazards, and it is prudent to assume this compound shares these characteristics in the absence of specific data.

Key Potential Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some are known or suspected carcinogens and may cause damage to organs through prolonged or repeated exposure.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4][5]

  • Sensitization: Some aromatic amines may cause an allergic skin reaction or respiratory sensitization.[6]

  • Environmental Hazards: Many aniline derivatives are toxic to aquatic life, with long-lasting effects.[1][3] Therefore, release into the environment must be strictly avoided.[1]

Hazard Classification (Presumed)DescriptionPrecautionary Statement Reference
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if ingested, in contact with skin, or inhaled.P261, P264, P270, P280, P301+P310, P302+P352, P304+P340[1][5]
Skin/Eye IrritationMay cause skin and serious eye irritation.P280, P302+P352, P305+P351+P338[4][5]
Skin SensitizationMay cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.P260[1]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long-lasting effects.P273[1]
II. Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound and its waste.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). It is important to note that aromatic amines may permeate some common glove materials, so double-gloving may be advisable.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles. A face shield should be worn if there is a splash hazard.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be used.

  • Respiratory Protection: All handling of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[9] If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment: For liquid spills, contain the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[4] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Collect the absorbed or spilled material and place it into a suitable, labeled, and sealed container for hazardous waste.[9]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a soap and water wash.[7] All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[7]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[4]

IV. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be carried out in accordance with institutional, local, and national regulations.[10]

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7] The date of waste accumulation should also be included.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[7] Incompatible materials, such as strong oxidizing agents, should be kept separate.[1]

2. Waste Collection and Storage:

  • Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[7] The container must be in good condition with a secure lid.

  • Storage Area: Store waste in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3][11] The storage area should have secondary containment to manage any potential leaks.

3. Approved Disposal Methods:

  • Licensed Disposal Company: The primary and recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[1] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally responsible and compliant manner.

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to manage the emission of nitrogen oxides (NOx) that can form during combustion.[1][10]

  • Landfilling: Direct landfilling of this chemical is not recommended due to its potential toxicity and environmental persistence. Some regulations may permit landfilling of certain chemical wastes in specially designed hazardous waste landfills, but this should only be considered after consultation with environmental regulatory agencies.[10][12]

Decision-Making Workflow for Disposal

DisposalWorkflow cluster_assessment 1. Hazard Assessment cluster_handling 2. Safe Handling & Collection cluster_disposal 3. Disposal Path A Identify Chemical: This compound B Consult SDS (if available) or data for analogous compounds A->B C Characterize Hazards: Toxicity, Environmental, Physical B->C D Select Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator C->D Informs PPE Selection E Segregate Waste: Label container 'Hazardous Waste' D->E F Store in a designated, secure, and ventilated area E->F G Contact Institutional EHS Office for guidance and pickup F->G Ready for Disposal H Transfer to a Licensed Waste Disposal Company G->H I Final Disposal Method Selection (by licensed vendor) H->I J Incineration (with scrubber) I->J Preferred K Secure Landfill (if permitted) I->K Less Preferred

Caption: A workflow diagram illustrating the key stages in the safe disposal of this compound.

V. Causality and Trustworthiness in Protocol

This guide is built on a foundation of established chemical safety principles and regulatory frameworks. The procedures outlined are designed to be a self-validating system of safety checks and balances.

  • Expertise and Experience: The recommendation to extrapolate from analogous compounds is a standard and necessary practice in chemical safety when data for a specific substance is unavailable. Aromatic amines are a well-studied class of chemicals, providing a reliable basis for these precautions.[2]

  • Trustworthiness: Each step, from hazard assessment to final disposal, is interconnected. Proper hazard identification informs the correct selection of PPE, which in turn minimizes the risk of exposure during handling and spill response. Segregation of waste prevents dangerous reactions, and utilizing a licensed disposal company ensures compliance with environmental regulations.

By adhering to these protocols, researchers and laboratory personnel can effectively manage the risks associated with this compound waste, ensuring a safe working environment and protecting the broader ecosystem.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Sustainability Satellites. (2025, November 29). Aromatic Amines. Pollution → Sustainability Directory. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Industrial Safety Solutionz. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). OSHA Method 40: Methylamine. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4'-Methylenedianiline. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-[(4-Octylphenoxy)methyl]oxirane Env. Fate/Transport. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for N-Methyl Aniline. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.